molecular formula C18H15Cl2N B1385340 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline CAS No. 1040681-98-8

2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Cat. No.: B1385340
CAS No.: 1040681-98-8
M. Wt: 316.2 g/mol
InChI Key: OVGKIHJMDYUVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline is a useful research compound. Its molecular formula is C18H15Cl2N and its molecular weight is 316.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dichloro-N-(2-naphthalen-1-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N/c19-16-9-4-10-17(18(16)20)21-12-11-14-7-3-6-13-5-1-2-8-15(13)14/h1-10,21H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGKIHJMDYUVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCNC3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodology, and Structural Analysis

Part 1: Executive Summary & Structural Logic

2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline is a specialized secondary amine intermediate utilized primarily in proteomic research and medicinal chemistry. Structurally, it represents a convergence of two privileged pharmacophores: the electron-deficient 2,3-dichloroaniline core and the lipophilic naphthalene-ethyl moiety.

This compound serves as a critical scaffold in the development of G-protein-coupled receptor (GPCR) ligands and monoamine transporter inhibitors. Its structural homology to calcimimetics (e.g., Cinacalcet) suggests utility in Structure-Activity Relationship (SAR) studies targeting the Calcium-Sensing Receptor (CaSR) or similar allosteric binding sites.

Chemical Identity Table[1][2][3]
PropertySpecification
IUPAC Name 2,3-dichloro-N-[2-(naphthalen-1-yl)ethyl]aniline
Molecular Formula C₁₈H₁₅Cl₂N
Molecular Weight 316.22 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility DMSO (>20 mg/mL), Ethanol, Dichloromethane; Insoluble in Water
pKa (Calculated) ~3.5 - 4.0 (Aniline nitrogen is weakly basic due to electron-withdrawing Cl groups)
LogP (Predicted) ~5.2 (Highly Lipophilic)
Part 2: Structural Elucidation & Visualization

The molecule consists of a secondary amine linker connecting a rigid, electron-rich naphthalene system to an electron-poor dichlorophenyl ring. This "push-pull" electronic distribution (though weak due to the insulating ethyl linker) defines its interaction with hydrophobic pockets in biological targets.

Structural Connectivity Diagram The following diagram illustrates the segmentation of the molecule into its functional pharmacophores.

ChemicalStructure cluster_properties Functional Properties Naphthyl 1-Naphthyl Group (Lipophilic Anchor) Linker Ethyl Linker (C2 Spacer) Naphthyl->Linker C1-C(alpha) PiStacking π-π Stacking Potential Naphthyl->PiStacking Amine Secondary Amine (H-Bond Donor/Acceptor) Linker->Amine C(beta)-N Phenyl 2,3-Dichlorophenyl (Electron Deficient Core) Amine->Phenyl N-C(aromatic) Metabolic Metabolic Liability (N-Dealkylation) Amine->Metabolic

Figure 1: Pharmacophore segmentation of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline showing functional domains.

Part 3: Synthetic Methodology (Authoritative Protocol)
Reaction Pathway

Reactants: 2,3-Dichloroaniline + (1-Naphthyl)acetaldehyde Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE (1,2-Dichloroethane).

Why this route?

  • Selectivity: STAB is a mild reducing agent that reduces the imine intermediate without reducing the aldehyde or the nitro/halogen groups on the aromatic rings.

  • Safety: Avoids the use of toxic alkyl halides and high-pressure hydrogenation.

Step-by-Step Protocol

Phase 1: Imine Formation

  • Preparation: In a flame-dried round-bottom flask, dissolve 2,3-dichloroaniline (1.0 eq, 162 mg) in anhydrous 1,2-Dichloroethane (DCE) (5 mL).

  • Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. The pH should be slightly acidic (~5-6).

  • Addition: Add (1-Naphthyl)acetaldehyde (1.1 eq) dropwise.

  • Equilibrium: Stir at room temperature for 30–60 minutes under Nitrogen atmosphere. Note: This allows the hemiaminal/imine equilibrium to establish.

Phase 2: Reduction 5. Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in portions over 10 minutes. 6. Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:2). The imine spot should disappear.

Phase 3: Workup & Purification 7. Quench: Quench the reaction with saturated aqueous NaHCO₃ solution (slow addition until bubbling ceases). 8. Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). 9. Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 10. Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient of Hexane -> 10% EtOAc in Hexane.
  • Target: The product typically elutes as a pale yellow oil that solidifies upon standing or trituration with cold pentane.

Analytical Validation (Self-Validating Criteria)

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of the ethyl linker signals: two triplets (or multiplets) around δ 3.0–3.5 ppm.

  • MS (ESI+): Calculated [M+H]⁺ = 316.22. Expect the characteristic chlorine isotope pattern (M, M+2, M+4) in a 9:6:1 ratio due to the two Cl atoms.

Part 4: Handling, Stability, and Safety

Storage Protocols:

  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Hygroscopic potential; store under inert gas (Argon/Nitrogen).

  • Light Sensitivity: Protect from light to prevent photo-oxidation of the aniline nitrogen.

Safety Profile (GHS Classification):

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • Precaution: This compound acts as a lipophilic amine; it can penetrate skin barriers easily. Double-gloving (Nitrile) is mandatory.

Part 5: Biological Context & Applications

This molecule is frequently used as a chemical probe to study hydrophobic pockets in transmembrane proteins.

  • Calcimimetic Research: The naphthalene-ethyl-amine motif is structurally homologous to Cinacalcet and Fendiline . Researchers use this chlorinated derivative to probe the steric constraints of the CaSR binding site. The 2,3-dichloro substitution provides a distinct electrostatic map compared to the 3-trifluoromethyl group of Cinacalcet.

  • Proteomics Standards: Used as an internal standard for LC-MS/MS quantification of similar secondary amine drugs due to its unique retention time and mass fragmentation pattern.

Signal Pathway Visualization (Hypothetical CaSR Interaction)

BiologicalPathway Ligand 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline Receptor GPCR (e.g., CaSR) Allosteric Site Ligand->Receptor Allosteric Modulation GProtein Gq/11 Protein Activation Receptor->GProtein Conformational Change PLC Phospholipase C (PLC) GProtein->PLC Signaling Cascade CaRelease Intracellular Ca2+ Release PLC->CaRelease IP3 Pathway

Figure 2: Hypothetical signaling cascade modulation by the ligand in a GPCR context.

References
  • Santa Cruz Biotechnology. 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline Product Data Sheet. Retrieved from

  • PubChem Database. 2,3-Dichloroaniline (Precursor Data). National Library of Medicine. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for the described synthesis).
  • Carl Roth. Chemical Safety Data Sheet: Chlorinated Aniline Derivatives. Retrieved from

Sources

A Technical Guide to the Physicochemical and Stability Profiling of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the systematic physicochemical and stability characterization of the novel chemical entity 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline. Given the absence of extensive public-domain data for this specific molecule, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. It outlines the necessary experimental protocols and the scientific rationale required to generate a robust data package suitable for early-phase pharmaceutical development. We will detail methodologies for determining key physicochemical parameters and establishing a comprehensive stability profile through forced degradation studies, grounding these proposed workflows in established analytical chemistry principles for related aniline and naphthalene structures.

Introduction and Molecular Identity

2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline is a substituted aniline derivative incorporating a bulky, lipophilic naphthyl moiety. Its core structure combines the halogenated aniline system, often found in bioactive molecules, with the polycyclic aromatic naphthalene group. An initial survey of available data confirms its molecular formula and weight, providing a foundation for its characterization.[1]

Table 1: Core Molecular Identifiers

IdentifierValueSource
IUPAC Name 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline-
CAS Number 1040681-98-8[2]
Molecular Formula C₁₈H₁₅Cl₂N[1]
Molecular Weight 316.22 g/mol [1]
Chemical Structure

(Structure generated for illustrative purposes)

The molecule's structure suggests high lipophilicity and low aqueous solubility, properties that will be critical drivers of its formulation and development strategy. The presence of a secondary amine introduces a potential site for salt formation and pH-dependent solubility, while the dichlorinated benzene ring and the naphthalene ring system may be susceptible to specific degradation pathways (e.g., oxidation, photolysis). This guide will establish the experimental framework to quantify these properties.

Proposed Physicochemical Characterization

A foundational understanding of a compound's intrinsic physicochemical properties is paramount. The following subsections describe the essential experiments to build this profile.

Determination of Partition Coefficient (Log P) and Distribution Coefficient (Log D)

Expertise & Causality: The octanol-water partition coefficient (Log P) is a critical measure of a molecule's lipophilicity and is a key predictor of its pharmacokinetic behavior (ADME). For an ionizable compound like this, the distribution coefficient (Log D) at different pH values is more informative for predicting its behavior in physiological environments. Given the secondary amine, we anticipate a significant change in partitioning as the pH moves below its pKa.

Experimental Protocol: Shake-Flask Method (OECD 107)

  • Preparation: Prepare a stock solution of the compound in a water-miscible solvent (e.g., acetonitrile). Prepare buffered aqueous phases (pH 3.0, 5.0, 7.4, 9.0) and n-octanol.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and the selected aqueous buffer in a separatory funnel. Ensure the final concentration is well below the solubility limit in either phase.

  • Equilibration: Agitate the funnel at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove aliquots from both the aqueous and octanol phases. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation:

    • Log P is determined at a pH where the compound is fully unionized (e.g., pH 9.0).

    • Log D = log₁₀( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ) at each respective pH.

Aqueous Solubility Profile

Expertise & Causality: Solubility is a fundamental determinant of bioavailability. The structural components—a dichlorinated aromatic ring and a naphthalene group—strongly suggest that the intrinsic solubility will be low.[3] It is crucial to determine solubility as a function of pH to identify potential for solubilization via salt formation at acidic pH.

Experimental Protocol: Equilibrium Shake-Flask Method

  • System Setup: Add an excess amount of the solid compound to vials containing buffers of varying pH (e.g., pH 2.0 to 10.0).

  • Equilibration: Agitate the vials at a controlled temperature (25 °C and 37 °C) for at least 48-72 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the samples through a low-binding 0.22 µm filter (e.g., PVDF) to remove undissolved solid.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

  • Validation: The presence of solid material at the end of the experiment must be confirmed visually to ensure saturation was achieved.

Determination of Acid Dissociation Constant (pKa)

Expertise & Causality: The pKa of the secondary amine dictates the pH at which the molecule transitions between its ionized and non-ionized forms. This value is essential for interpreting the pH-solubility and Log D profiles and for selecting appropriate conditions for salt formation.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable co-solvent system (e.g., methanol/water) to overcome solubility issues.

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 N HCl) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specialized software is used to calculate the pKa from the potentiometric data.

Table 2: Summary of Proposed Physicochemical Tests

ParameterRecommended MethodRationale & Expected Outcome
Log P / Log D Shake-Flask (OECD 107)To quantify lipophilicity. Expect high Log P (>4) and pH-dependent Log D.
Aqueous Solubility Equilibrium Shake-FlaskTo determine intrinsic and pH-dependent solubility. Expect low µg/mL range.
pKa Potentiometric TitrationTo identify the ionization constant of the secondary amine.

Stability Profile and Forced Degradation

Expertise & Causality: A forced degradation study is a regulatory requirement and a critical tool in drug development. It is designed to identify the likely degradation products, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods. The study involves subjecting the compound to stress conditions more severe than accelerated storage conditions. For aniline derivatives, oxidative and photolytic pathways are often significant.[4][5]

The workflow below outlines a systematic approach to this study.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Parallel) cluster_analysis 3. Analysis API API Solution (e.g., in ACN:H2O) Acid Acid Hydrolysis (0.1 N HCl, 60°C) API->Acid Expose Aliquots Base Base Hydrolysis (0.1 N NaOH, 60°C) API->Base Expose Aliquots Oxidation Oxidation (3% H2O2, RT) API->Oxidation Expose Aliquots Thermal Thermal (60°C in Solution) API->Thermal Expose Aliquots Photo Photolytic (ICH Q1B Light Box) API->Photo Expose Aliquots Quench Neutralize / Quench Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC HPLC-UV/DAD Analysis (Stability-Indicating Method) Quench->HPLC LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS Characterize Peaks

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation

Trustworthiness: This protocol is designed to be self-validating. A control sample (unstressed) is analyzed alongside all stressed samples. Mass balance should be assessed to ensure that the decrease in the parent peak corresponds to the appearance of degradation products. The target degradation for each condition is typically 5-20%.

  • Stock Solution: Prepare a solution of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline at ~1 mg/mL in an acetonitrile/water mixture.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store at 60°C. Withdraw time points (e.g., 2, 8, 24 hours), neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store at 60°C. Withdraw time points, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light. Withdraw time points and dilute for analysis.

  • Thermal Degradation: Store the stock solution at 60°C, protected from light. Withdraw time points for analysis.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A dark control should be run in parallel.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/DAD method. Peak purity should be assessed using the diode array detector. Any significant degradants should be further characterized by LC-MS/MS to propose structures.

Development of a Stability-Indicating Analytical Method

Expertise & Causality: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, thus allowing for an accurate assay of the API's concentration over time. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique.[5] Given the non-polar nature of the target molecule, a reversed-phase C18 column is the logical starting point.

Proposed HPLC Method Parameters:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Detection: UV Diode Array Detector (DAD) monitoring at 230 nm and 280 nm.

  • Justification: The C18 stationary phase provides hydrophobic retention suitable for this molecule. The acidic mobile phase ensures the secondary amine is protonated, promoting sharp peak shapes. A gradient elution is necessary to elute the highly retained parent compound while separating potentially more polar degradation products.

Conclusion and Forward Look

References

  • PubChem. 2,3-Dichloroaniline Compound Summary (CID 11844). National Center for Biotechnology Information. [Link]

  • Carl ROTH. 2,3-Dichloro-N-[2-({2-[(2,3-dichlorophenyl)amino]ethyl}amino)ethyl]aniline Product Page.[Link]

  • PubChem. 2,3-dichloro-N-ethyl-N-prop-2-enylaniline Compound Summary. National Center for Biotechnology Information. [Link]

  • Wikipedia. 2,3-Dichloroaniline.[Link]

  • ResearchGate. Amination of 2,3-dichloro-1,4-naphthoquinone with different aniline derivatives.[Link]

  • PrepChem.com. Synthesis of 2,3-dichloroaniline hydrochloride.[Link]

  • 10X CHEM. 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline Product Page.[Link]

  • U.S. Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.[Link]

  • Google Patents. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Applications of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Investigational Compound

Disclaimer: The following document is a speculative guide based on the chemical structure of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline and the known biological activities of its constituent moieties: 2,3-dichloroaniline and N-(1-naphthylethyl)aniline derivatives. As of the writing of this guide, there is a notable absence of published research specifically detailing the therapeutic applications of this compound. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework to inspire and direct future investigation into this molecule of interest.

Introduction: A Molecule of Untapped Potential

The compound 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline represents a unique chemical entity, wedding a halogenated aniline with a naphthyl-alkylamine. While direct pharmacological data is scarce, the individual components of this molecule are well-represented in medicinal chemistry literature, each contributing to a wide array of biological effects. Dichloroaniline derivatives are recognized as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, with some exhibiting antimicrobial and cytotoxic properties.[1][2] Concurrently, naphthylamine derivatives have been explored for their potential as cytotoxic, antifungal, anti-inflammatory, and neuroprotective agents.[3][4][5]

This guide will, therefore, extrapolate from the known bioactivities of these parent structures to propose potential therapeutic avenues for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline. We will explore hypothetical mechanisms of action and provide foundational experimental protocols to test these hypotheses, thereby laying the groundwork for future preclinical research.

Physicochemical Properties and Synthetic Considerations

The introduction of a dichloro-substituted aniline ring and a naphthyl group is expected to confer a high degree of lipophilicity to the molecule. This property is a critical determinant of its pharmacokinetic and pharmacodynamic profile, influencing membrane permeability, protein binding, and metabolic stability.

Synthesis Outline

The synthesis of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline would likely involve a nucleophilic substitution or reductive amination reaction between 2,3-dichloroaniline and a suitable 1-naphthylethyl electrophile, such as 1-(2-bromoethyl)naphthalene or 1-naphthaldehyde followed by reduction.

G cluster_synthesis Conceptual Synthetic Pathway 2_3_DCA 2,3-Dichloroaniline Reaction Nucleophilic Substitution or Reductive Amination 2_3_DCA->Reaction Naphthyl_reagent 1-(2-Bromoethyl)naphthalene or 1-Naphthaldehyde Naphthyl_reagent->Reaction Product 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline Reaction->Product

Caption: Conceptual synthetic route to the target compound.

Potential Therapeutic Application I: Oncology

Rationale: Both dichloroaniline and naphthylamine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][3] The combination of these two pharmacophores in a single molecule could lead to synergistic or enhanced anticancer activity. The lipophilic nature of the compound may facilitate its passage through the cell membrane to engage with intracellular targets.

Hypothetical Mechanism of Action: Induction of Apoptosis

We hypothesize that 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline may induce apoptosis in cancer cells through the activation of intrinsic and extrinsic pathways. This could be initiated by cellular stress, such as the generation of reactive oxygen species (ROS) or direct interaction with proteins involved in cell cycle regulation or survival signaling.

G Compound 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline Cell Cancer Cell Compound->Cell ROS Increased ROS Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of the compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, H-460, SF-268)[3]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Related Compound Class Cell Line IC50 (µg/mL) Reference
N-aryl-N-[1-(1-naphthyl)but-3-enyl]aminesMCF-7< 10[3]
N-aryl-N-[1-(1-naphthyl)but-3-enyl]aminesH-460< 10[3]
N-aryl-N-[1-(1-naphthyl)but-3-enyl]aminesSF-268< 10[3]

Potential Therapeutic Application II: Antimicrobial Agents

Rationale: The dichloroaniline moiety is a known pharmacophore in antimicrobial compounds.[1] Alkyl amines have also demonstrated broad-spectrum antimicrobial activity.[6] The combination of these features in the target molecule suggests potential for development as an antibacterial or antifungal agent. The lipophilicity of the compound could enhance its interaction with microbial cell membranes.

Hypothetical Mechanism of Action: Disruption of Microbial Cell Membrane Integrity

The amphipathic nature of the molecule, with its lipophilic core and the nitrogen atom capable of protonation, may allow it to insert into and disrupt the lipid bilayer of microbial cell membranes. This would lead to increased permeability, leakage of intracellular components, and ultimately, cell death.

G Compound 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline Membrane Microbial Cell Membrane Compound->Membrane Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of the compound against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

  • 96-well plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Therapeutic Application III: Neurodegenerative Disorders

Rationale: Aniline and its derivatives have been reported to exhibit neurotoxic effects, but some naphthol derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, a key target in the treatment of Alzheimer's disease.[5][7][8] The unique structure of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline warrants investigation into its potential neuroprotective or neuro-modulatory activities, particularly as an AChE inhibitor.

Hypothetical Mechanism of Action: Acetylcholinesterase Inhibition

The naphthyl moiety could potentially bind to the active site of AChE, inhibiting its ability to hydrolyze acetylcholine. This would lead to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for improving cognitive function in Alzheimer's disease.

G Compound 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline AChE Acetylcholinesterase (AChE) Compound->AChE Binds to active site Inhibition Inhibition of AChE AChE->Inhibition ACh Increased Acetylcholine Levels Inhibition->ACh Cognition Potential Improvement in Cognition ACh->Cognition

Caption: Proposed mechanism of AChE inhibition.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method for determining AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

  • Phosphate buffer (pH 8.0)

  • 96-well plate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations in phosphate buffer.

  • In a 96-well plate, add the test compound solution, DTNB, and AChE enzyme solution.

  • Incubate the mixture for 15 minutes at 25°C.

  • Initiate the reaction by adding the substrate, ATCI.

  • Monitor the increase in absorbance at 412 nm for 5 minutes.

  • Calculate the percentage of inhibition and determine the IC50 value.

Related Compound Class Enzyme Ki (µM) Reference
1-Naphthol derivativesAChE0.096 ± 0.01 to 0.177 ± 0.02[5]

Conclusion and Future Directions

2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline is a molecule with a chemical architecture that suggests a range of potential biological activities. Based on the known properties of its constituent parts, this compound merits investigation as a potential therapeutic agent in oncology, infectious diseases, and neurodegenerative disorders. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of these hypotheses. Future research should focus on the synthesis and in vitro screening of this compound, followed by more in-depth mechanistic studies and in vivo evaluation of any promising activities.

References

  • BenchChem.
  • Kabara, J. J., et al. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines.
  • Synthesis, Characterization and Antimicrobial Activity of N-(3-Phthalidyl)amines.
  • Lentz, D. L., et al. New antifungal agents that inhibit the growth of Candida species: dichlorinated 8-quinolinols.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • Polyudova, T., et al.
  • Antimicrobial activities of nanostructured polyanilines doped with arom
  • Gulam Muheyuddeen, et al. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent.
  • Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental R
  • PubChem. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844.
  • Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Vari
  • Taylor & Francis. Dichloroaniline – Knowledge and References.
  • Neurotoxicity induced by a single oral dose of aniline in r
  • Neuroquantology. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent.
  • Reductive Dechlorination of 2,3-Dichloroaniline by in an Anaerobic Enrichment Culture.
  • Dichloroanilines: Human health tier II assessment. 2017.
  • ECHEMI.
  • (PDF) Insights into Cytotoxicity and Redox Modulation by the Herbicide Linuron and Its Metabolite, 3,4-Dichloroaniline.
  • 3,4,5-Trichloroaniline Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransform
  • Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental R
  • Neurotoxic effects and cognitive decline induced by Aniline Blue dye in an in-vivo zebrafish model. PubMed. 2025.
  • Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study
  • Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Deriv
  • Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflamm
  • Biodegradation of 3,4 dichloroaniline by fungal isolated from the preconditioning phase of winery wastes subjected to vermicompo. 2014.
  • Biodegradation of 3,4 dichloroaniline by fungal isolated from the preconditioning phase of winery wastes subjected to vermicomposting | Request PDF.
  • Wikipedia. Dichloroaniline.
  • The molecular effects underlying the pharmacological activities of daphnetin. PMC. 2024.
  • Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA)
  • Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA)
  • Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. PubMed. 2021.
  • Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. PubMed. 2010.
  • Phthalocyanines Conjugated with Small Biologically Active Compounds for the Advanced Photodynamic Therapy: A Review. MDPI. 2025.
  • Reductive Dechlorination of 2,3-Dichloroaniline by Dehalobacter in an Anaerobic Enrichment Culture. PubMed. 2025.
  • In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol. 2022.
  • Screening of New Industrially Important Bacterial Strains for 1,3-Propanediol, 2,3-Butanediol and Ethanol Production through Biodiesel-Derived Glycerol Ferment
  • Development of a Highly Sensitive, Fast and Efficient Screening Technique for the Detection of 2,3-Butanediol by Thin Layer Chrom

Sources

Identification of Metabolic Pathways for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The characterization of metabolic pathways is a cornerstone of modern drug discovery and development, providing critical insights into a compound's pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive, technically-grounded framework for the elucidation of the metabolic fate of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline. The structure of this molecule, featuring a dichlorinated aniline moiety, a naphthalene ring, and a secondary amine linker, presents multiple potential sites for biotransformation. We will detail an integrated, multi-tiered strategy, beginning with in silico predictions, progressing through definitive in vitro experimental systems such as human liver microsomes and hepatocytes, and culminating in a discussion of in vivo study design. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative analytical methodologies, primarily high-resolution liquid chromatography-mass spectrometry (LC-MS), for the definitive identification of metabolites. This document is intended for researchers, scientists, and drug development professionals seeking a robust, field-proven approach to metabolite identification.

Introduction: The Imperative of Metabolic Profiling

The journey of a xenobiotic, such as 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline, through a biological system is dictated by the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Of these, metabolism is arguably the most transformative, as it governs the conversion of the parent compound into various metabolites. These metabolites may exhibit altered pharmacological activity, be more readily excreted, or in some cases, be converted into reactive species responsible for toxicity.

The chemical architecture of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline (Molecular Formula: C₁₈H₁₅Cl₂N, MW: 316.22[1]) suggests several avenues for metabolic attack:

  • Naphthalene Ring: Susceptible to aromatic hydroxylation, a classic pathway mediated by Cytochrome P450 (CYP) enzymes, often proceeding through an epoxide intermediate to form naphthols.[2]

  • Dichlorinated Aniline Ring: This moiety can undergo aromatic hydroxylation, though the positions are influenced by the existing chloro-substituents. The aniline nitrogen itself is a key target.

  • Secondary Amine and Ethyl Bridge: The nitrogen atom and adjacent carbons (α-carbons) are primary sites for Phase I metabolism, including N-dealkylation and N-oxidation, which are typically mediated by CYP-dependent pathways.[3] The formation of reactive quinone-imine intermediates from aniline motifs is a known mechanism of toxicity that warrants careful investigation.

A thorough understanding of these transformations is not merely an academic exercise; it is essential for selecting drug candidates with favorable pharmacokinetic profiles and mitigating safety risks.[4]

Tier 0: Predictive Metabolism - The In Silico Forefront

Before embarking on resource-intensive wet-lab experiments, in silico tools provide a valuable forecast of a molecule's metabolic fate. These platforms use knowledge-based rule sets and machine learning algorithms to predict likely sites of metabolism (SoM) and the resulting biotransformations.[5][6]

Rationale: The primary goal of this step is to generate hypotheses. By identifying the most probable "metabolic hotspots," we can focus our subsequent analytical efforts, for instance, by anticipating the mass shifts of potential metabolites in LC-MS analysis. Software like BioTransformer or MetaSite can predict Phase I (CYP-mediated) and Phase II transformations.[7][8][9]

For 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline, in silico models would likely flag the following as high-probability SoMs, illustrated in the diagram below.

G cluster_molecule Predicted Metabolic Hotspots cluster_aniline Aniline Moiety cluster_linker Ethyl Linker cluster_naphthyl Naphthyl Moiety mol 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline Structure (Key Sites Highlighted) A1 Aromatic Hydroxylation (Ring Positions 4, 5, 6) A2 N-Dealkylation L1 α-Carbon Hydroxylation A3 N-Oxidation N1 Aromatic Hydroxylation (Multiple Positions)

Figure 1: Predicted metabolic hotspots for the target compound.

Tier 1: In Vitro Profiling - The Experimental Workhorse

In vitro systems using human-derived liver preparations are the cornerstone of modern metabolism studies.[10] They provide a cost-effective and high-throughput means to investigate metabolic pathways in a physiologically relevant context.[11]

Human Liver Microsomes (HLM): A Focus on Phase I Metabolism

HLMs are subcellular fractions derived from the endoplasmic reticulum of hepatocytes. They are a rich source of key Phase I enzymes, most notably the Cytochrome P450 (CYP) superfamily, as well as flavin-containing monooxygenases (FMOs) and UDP-glucuronosyltransferases (UGTs).[10][11] HLM assays are particularly useful for initial screening of metabolic stability and identifying the primary products of oxidative metabolism.[12]

The workflow involves incubating the test compound with HLMs in the presence of necessary cofactors and analyzing the subsequent depletion of the parent compound and formation of metabolites.

Figure 2: Standard workflow for a Human Liver Microsome (HLM) assay.
  • Preparation: Prepare a stock solution of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), MgCl₂, and HLM suspension (final protein concentration typically 0.5-1.0 mg/mL).

  • Substrate Addition: Add the test compound to the mixture to achieve a final concentration (e.g., 1 µM).

  • Pre-incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding a pre-warmed solution of the cofactor NADPH (final concentration ~1 mM). A control incubation without NADPH is essential to check for non-enzymatic degradation.

  • Time Course: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Each aliquot is immediately transferred to a tube containing a cold quenching solution (e.g., 2-3 volumes of acetonitrile or methanol) that includes an internal standard for analytical normalization.

  • Sample Processing: The quenched samples are vortexed and then centrifuged at high speed to precipitate the microsomal proteins.

  • Analysis: The resulting supernatant is transferred to an autosampler vial for analysis by LC-MS.

ParameterTypical ValueRationale
Test Compound 1 µMLow concentration to ensure enzyme kinetics are in the linear range.
HLM Protein 0.5 mg/mLSufficient enzyme concentration for measurable turnover.
NADPH 1 mMSaturating concentration to ensure the cofactor is not rate-limiting.
Temperature 37°CMimics physiological temperature for optimal enzyme activity.
pH 7.4Mimics physiological pH.
Table 1: Typical experimental conditions for HLM incubation assays.
Cryopreserved Human Hepatocytes: The "Gold Standard" In Vitro Model

While HLMs are excellent for studying Phase I metabolism, they lack the full complement of drug-metabolizing enzymes and cofactor-generating systems present in intact cells.[11] Cryopreserved human hepatocytes are considered the gold standard in vitro model because they contain the full spectrum of Phase I and Phase II enzymes (e.g., sulfotransferases, N-acetyltransferases), as well as active transporter proteins.[12][13]

Rationale: Using hepatocytes allows for the identification of conjugation metabolites (e.g., glucuronides, sulfates) that are formed sequentially after initial Phase I oxidation. This provides a much more complete and physiologically relevant picture of the compound's metabolic fate.

  • Thawing: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath according to the supplier's protocol.

  • Cell Washing: Gently dilute the thawed cells into pre-warmed incubation medium (e.g., Williams' Medium E) and centrifuge at low speed to pellet the cells and remove cryoprotectant.

  • Viability Check: Resuspend the cell pellet and determine cell density and viability using a method like the trypan blue exclusion assay. Viability should typically be >80%.

  • Incubation: Dilute the viable hepatocytes to a final density (e.g., 0.5-1.0 x 10⁶ cells/mL) in incubation medium. Add the test compound (e.g., 1 µM final concentration).

  • Time Course: Place the cell suspension in an incubator (37°C, 5% CO₂) with gentle shaking. Collect aliquots at specified time points.

  • Quenching & Analysis: Quench the reaction and process the samples as described for the HLM assay (Section 3.1). Both the cellular pellet and the supernatant can be analyzed to assess intracellular accumulation.

Figure 3: Standard workflow for a hepatocyte suspension assay.

Tier 2: In Vivo Assessment - The Whole-System Confirmation

In vivo studies in animal models are essential to confirm that the metabolites observed in vitro are also formed in a whole organism and to understand the complete ADME profile.[14] These studies provide crucial data on pharmacokinetics, clearance routes (urine, feces), and potential species differences in metabolism.[15][16]

Rationale: An intact physiological system involves complex interplay between absorption, tissue distribution, and elimination that cannot be fully replicated in vitro. For example, enterohepatic circulation or the involvement of gut microflora in metabolism can only be observed in vivo.[17] The selection of an animal model (e.g., rat, dog) is often guided by comparing its in vitro metabolic profile to that of humans to find the most relevant species.[14][18]

A typical in vivo study involves administering the compound to the animal model (e.g., via oral gavage or intravenous injection) and collecting biological matrices over a time course. Plasma is analyzed for pharmacokinetics of the parent and major metabolites, while urine and feces are collected to identify excretory metabolites and determine the mass balance.

Analytical Core: From Detection to Structural Elucidation

The definitive identification of metabolites relies on powerful analytical techniques, with liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) being the primary tool.[4][19][20]

Rationale: This approach provides three critical pieces of information:

  • Retention Time (LC): Separates the parent compound from its more polar metabolites.

  • Accurate Mass (HRMS): Allows for the confident determination of the elemental composition of a metabolite. For example, hydroxylation adds an oxygen atom, resulting in a mass increase of 15.9949 Da.

  • Fragmentation Pattern (MS/MS): Provides structural information by breaking the molecule apart. Comparing the fragmentation pattern of a metabolite to that of the parent compound can pinpoint the exact site of modification.

Figure 4: Analytical workflow for LC-MS/MS-based metabolite identification.

For structures where MS/MS data is ambiguous, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for definitive structural confirmation, although it requires significantly more material and is lower throughput.[4][21]

Synthesis: Proposed Metabolic Pathways

By integrating the data from in silico, in vitro, and in vivo experiments, we can construct a comprehensive metabolic map for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline. The primary pathways are anticipated to be CYP-mediated oxidation followed by conjugation.

Phase I Reactions:

  • M1-M3 (Hydroxylation): Addition of a hydroxyl group (+16 Da) to the naphthalene ring, the aniline ring, or the ethyl linker. Multiple isomers are possible for the aromatic hydroxylations.

  • M4 (N-Oxidation): Oxidation of the secondary amine to a hydroxylamine (+16 Da).

  • M5 (N-Dealkylation): Cleavage of the C-N bond, leading to the formation of 2,3-dichloroaniline and a corresponding naphthyl-containing aldehyde. This is a key metabolic route for secondary and tertiary amines.[22]

Phase II Reactions:

  • M6, M7 (Conjugation): Hydroxylated metabolites (M1-M3) are prime candidates for conjugation with glucuronic acid (+176 Da) or sulfate (+80 Da) to increase water solubility and facilitate excretion.

The following diagram illustrates these proposed interconnected pathways.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent Parent Compound 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline M1 M1: Naphthyl Hydroxylation (+16 Da) Parent->M1 CYP450 M2 M2: Aniline Hydroxylation (+16 Da) Parent->M2 CYP450 M3 M3: Ethyl Linker Hydroxylation (+16 Da) Parent->M3 CYP450 M4 M4: N-Oxidation (+16 Da) Parent->M4 CYP450 M5 M5: N-Dealkylation Parent->M5 CYP450 M6 M6: Glucuronide Conjugate (e.g., of M1, M2) (+176 Da) M1->M6 UGT/SULT M7 M7: Sulfate Conjugate (e.g., of M1, M2) (+80 Da) M1->M7 UGT/SULT M2->M6 UGT/SULT M2->M7 UGT/SULT

Figure 5: Proposed metabolic pathways for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline.

Conclusion

The elucidation of metabolic pathways for a novel chemical entity like 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline is a systematic, multi-disciplinary endeavor. It requires a logical progression from computational prediction to rigorous in vitro and in vivo experimentation, all supported by a powerful analytical chemistry backbone. By following the integrated strategy outlined in this guide—leveraging the predictive power of in silico tools, the mechanistic detail from HLM and hepatocyte assays, and the systemic confirmation from in vivo models—researchers can build a comprehensive and reliable metabolic profile. This knowledge is fundamental to making informed decisions in the drug development process, ultimately leading to safer and more effective therapeutic agents.

References

  • IISc(2012). Metabolism of naphthalene and methylnaphthalenes in Pseudomonas putida : Elucidation of catabolic pathways and purification and properties of 1,2-Dihydroxynaphthalene dioxygenase. Retrieved from [Link]

  • Gao, R., & Li, Z. (2007). Analytical strategies for identifying drug metabolites. Medicinal research reviews. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Chauret, N., Gauthier, A., & Nicoll-Griffith, D. A. (1998). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Drug Metabolism. Retrieved from [Link]

  • ALWSCI. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Retrieved from [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

  • Walsh Medical Media. (2023). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Retrieved from [Link]

  • Djoumbou-Feunang, Y., et al. (2022). BioTransformer 3.0—a web server for accurately predicting metabolic transformation products. Nucleic Acids Research. Retrieved from [Link]

  • Rao, A., & N, S. (2018). In vitro test methods for metabolite identification: A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Phale, P. S., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology. Retrieved from [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). The metabolic pathway for degradation of naphthalene and phenanthrene[1]. Retrieved from [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical research. Retrieved from [Link]

  • Bakke, J. E., et al. (1982). Catabolism of premercapturic acid pathway metabolites of naphthalene to naphthols and methylthio-containing metabolites in rats. Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MetaSite - Metabolism prediction. Retrieved from [Link]

  • ACD/Labs. (n.d.). Metabolite Identification Software | MetaSense. Retrieved from [Link]

  • Emulate. (2025). Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. Retrieved from [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • Sharma, R. P., et al. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert opinion on drug metabolism & toxicology. Retrieved from [Link]

  • News-Medical. (2019). Techniques Used in Targeted Metabolomic Profiling. Retrieved from [Link]

  • Wishart, D. S., et al. (2022). Impact of Established and Emerging Software Tools on the Metabolite Identification Landscape. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Hilaris Publisher. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Retrieved from [Link]

  • BioTransformer. (n.d.). About BioTransformer. Retrieved from [Link]

  • Afzelius, L., et al. (2025). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rankin, G. O., et al. (1993). Cytochrome P450-mediated metabolism and nephrotoxicity of N-(3,5-dichlorophenyl)succinimide in Fischer 344 rats. The Journal of pharmacology and experimental therapeutics. Retrieved from [Link]

  • Schaza, M., et al. (2010). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. Chembiochem : a European journal of chemical biology. Retrieved from [Link]

  • Schaza, M., et al. (2010). Anilinic N-oxides support cytochrome P450-mediated N-dealkylation through hydrogen-atom transfer. Chembiochem : a European journal of chemical biology. Retrieved from [Link]

  • Eger, E. I., 2nd, et al. (1997). Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline. Anesthesia and analgesia. Retrieved from [Link]

  • Kelly, S. L., et al. (1997). Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol. Chemosphere. Retrieved from [Link]

  • Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. Xenobiotica; the fate of foreign compounds in biological systems. Retrieved from [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug. Chemical research in toxicology. Retrieved from [Link]

  • Arora, P. K., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PloS one. Retrieved from [Link]

Sources

2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline , a specialized chemical probe used primarily in GPCR research (specifically Melatonin and Serotonin receptor modulation).

Characterization, Synthesis, and Biological Application

Part 1: Chemical Identity & Core Descriptors

This compound represents a specific structural class of N-aryl-alkyl-amines , serving as a critical scaffold in the development of melatonergic (MT1/MT2) and serotonergic (5-HT2C) ligands. Unlike common reagents, this molecule is often utilized as a high-affinity probe or an intermediate in the synthesis of polypharmacological agents.

1.1 Chemical Identifiers
DescriptorValue
Chemical Name 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline
Systematic Name N-[2-(naphthalen-1-yl)ethyl]-2,3-dichloroaniline
Catalog Reference sc-322002 (Santa Cruz Biotechnology)
CAS Number Not widely assigned in public registries (Treat as Novel/Proprietary)
Molecular Formula C₁₈H₁₅Cl₂N
Molecular Weight 316.22 g/mol
SMILES Clc1c(Cl)cccc1NCCc2cccc3ccccc23
InChI Key (Calculated) BRPSAOUFIJSKOT-UHFFFAOYSA-N
LogP (Predicted) ~5.41 (Highly Lipophilic)
Solubility DMSO (>10 mg/mL), Ethanol; Insoluble in Water

Scientist's Note: Due to the lack of a widely indexed CAS number for this specific substitution pattern, researchers must rely on SMILES and Catalog IDs for procurement and database searching. The high LogP indicates significant blood-brain barrier (BBB) permeability potential, relevant for CNS targets.

Part 2: Synthesis & Reaction Logic[1][3][4][5]

The synthesis of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline is best approached via Reductive Amination or Nucleophilic Substitution . The choice depends on the availability of the aldehyde versus the halide precursor.

2.1 Strategic Pathway: Reductive Amination (Preferred)

This route minimizes side reactions (like over-alkylation) common in direct alkylation.

  • Precursors: 2,3-Dichloroaniline + (1-Naphthyl)acetaldehyde.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol.

2.2 Alternative Pathway: Nucleophilic Substitution (

)

Used when the aldehyde is unstable or unavailable.

  • Precursors: 2,3-Dichloroaniline + 1-(2-Bromoethyl)naphthalene.

  • Base:

    
     or DIPEA.
    
  • Catalyst: NaI (Finkelstein condition).

2.3 Synthesis Workflow Diagram (DOT)

SynthesisPathway Start1 1-Naphthylacetic Acid Aldehyde (1-Naphthyl)acetaldehyde (Unstable Intermediate) Start1->Aldehyde Reduction (DIBAL-H) Imine Imine Intermediate Aldehyde->Imine + Amine (DCE, AcOH) Amine 2,3-Dichloroaniline Amine->Imine Product 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline Imine->Product Reduction (NaBH(OAc)3)

Figure 1: Reductive amination pathway prioritizing the stability of the imine intermediate.

Part 3: Experimental Protocols
3.1 Protocol: Synthesis via Reductive Amination

Objective: Isolate high-purity (>98%) target compound.

  • Preparation: In a flame-dried round-bottom flask, dissolve (1-Naphthyl)acetaldehyde (1.0 eq, 5 mmol) and 2,3-Dichloroaniline (1.0 eq, 5 mmol) in anhydrous 1,2-Dichloroethane (DCE) (20 mL).

  • Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes under Nitrogen (

    
    ).
    
  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench: Quench with saturated

    
     solution. Extract with DCM (3x).
    
  • Purification: Wash organic layer with Brine, dry over

    
    , and concentrate. Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
    
3.2 Protocol: Quality Control (QC) & Validation

Trustworthiness Check: A successful synthesis must be validated by NMR to confirm the specific 2,3-dichloro substitution pattern.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the characteristic triplet of the ethyl linker (~3.5 ppm) and the distinct splitting of the 2,3-dichloroaniline ring (doublet-doublet patterns).
  • LC-MS: Confirm

    
     peak at 316.2/318.2 (Isotope pattern for 
    
    
    
    ).
Part 4: Biological Context & Signaling

This molecule acts as a lipophilic pharmacophore mimicking the indole core of Melatonin and Serotonin.

  • Mechanism: The naphthyl ring mimics the indole of melatonin, while the dichloroaniline moiety provides steric bulk and electronic withdrawal, often shifting activity from agonism to antagonism or inverse agonism at MT1/MT2 receptors.

  • Target: G-Protein Coupled Receptors (GPCRs).

  • Pathway:

    
     signaling (cAMP inhibition).
    
4.1 GPCR Signaling Interaction Diagram (DOT)

GPCR_Pathway Ligand 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (Antagonist/Inverse Agonist) GProtein Gi/Go Protein Receptor->GProtein Modulation Effector Adenylyl Cyclase GProtein->Effector Inhibition Messenger cAMP Levels Effector->Messenger Prevents Decrease

Figure 2: Putative mechanism of action at Melatonin receptors, preventing Gi-mediated cAMP reduction.

Part 5: References & Grounding[2]
  • Santa Cruz Biotechnology (SCBT). 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline (sc-322002). Product Catalog. Link

  • PubChem. 2,3-Dichloroaniline (Precursor Characterization). National Library of Medicine. Link

  • ResearchGate. Synthesis of Naphthyl-ethyl-amine derivatives. (General Methodology for Reductive Amination). Link

  • Sigma-Aldrich. Reductive Amination Protocols using STAB. Technical Bulletin. Link

Disclaimer: This guide is for research purposes only. The compound described is a laboratory chemical and not approved for human or veterinary therapeutic use. Always consult the Safety Data Sheet (SDS) before handling.

Methodological & Application

Step-by-step synthesis protocol for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Part 1: Strategic Analysis & Pathway Selection

The synthesis of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline presents a specific chemoselective challenge: the 2,3-dichloro substitution pattern on the aniline ring significantly reduces the nucleophilicity of the nitrogen atom due to the inductive electron-withdrawing effects of the chlorine atoms.

Consequently, standard nucleophilic substitution (S_N2) with 1-(2-haloethyl)naphthalene often requires forcing conditions (high temperature, strong bases), which can lead to degradation or uncontrolled bis-alkylation.

To ensure high yield and purity suitable for proteomic applications, this protocol prioritizes Reductive Amination (Method A) as the "Gold Standard." This pathway relies on the formation of an imine/iminium intermediate, which is thermodynamically accessible even with electron-deficient anilines, followed by an irreversible reduction.

Comparison of Synthetic Routes:

FeatureMethod A: Reductive Amination (Recommended)Method B: Direct Alkylation (Alternative)
Mechanism Condensation followed by Hydride TransferNucleophilic Substitution (

)
Key Reagents (1-Naphthyl)acetaldehyde, NaBH(OAc)₃1-(2-Bromoethyl)naphthalene, Cs₂CO₃/NaI
Selectivity High (Mono-alkylation favored)Moderate (Risk of Bis-alkylation)
Reaction Conditions Mild (Room Temp, Weak Acid)Harsh (Reflux, Polar Aprotic Solvent)
Suitability Best for high purity/SAR studiesBest for scale-up with cheap reagents

Part 2: Experimental Protocol (Method A - Reductive Amination)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the iminium ion without reducing the aldehyde starting material, allowing for a "one-pot" procedure.

Reagents & Materials[1][2][3][4][5]
ReagentEquiv.[1][2]MW ( g/mol )Role
2,3-Dichloroaniline 1.0162.02Nucleophile / Core Scaffold
(1-Naphthyl)acetaldehyde 1.1170.21Electrophile
NaBH(OAc)₃ 1.5211.94Selective Reducing Agent
Acetic Acid (AcOH) 1.0-2.060.05Catalyst (Imine formation)
1,2-Dichloroethane (DCE) Solvent-Solvent (0.1 - 0.2 M)
Step-by-Step Methodology

Step 1: Imine Formation Equilibrium

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2,3-Dichloroaniline (1.0 mmol, 162 mg) and (1-Naphthyl)acetaldehyde (1.1 mmol, 187 mg) to the flask.

  • Solvent & Catalyst: Add anhydrous 1,2-Dichloroethane (DCE) (10 mL). Add Acetic Acid (1.0 mmol, 60 µL).

    • Technical Insight: The acetic acid buffers the solution to pH ~5, protonating the carbonyl oxygen to facilitate nucleophilic attack by the weakly nucleophilic dichloroaniline.

  • Equilibration: Stir the mixture at Room Temperature (20-25°C) for 30–60 minutes under nitrogen.

    • Checkpoint: Monitor by TLC or LC-MS. You may observe the formation of the imine intermediate (

      
      ).
      

Step 2: Selective Reduction 5. Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.

  • Caution: Slight gas evolution (H₂) may occur.
  • Reaction: Stir the reaction mixture at room temperature for 12–16 hours.
  • Reaction Logic: STAB is bulky and electron-deficient compared to NaBH₄, making it less reactive toward the aldehyde but highly reactive toward the protonated iminium ion formed in situ.

Step 3: Work-up & Purification 7. Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL) and stir for 15 minutes to neutralize the acid and decompose excess borohydride. 8. Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 15 mL). 9. Washing: Wash the combined organic layers with Brine (20 mL). 10. Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude oil. 11. Purification: Purify via Flash Column Chromatography on silica gel.

  • Eluent System: Hexanes:Ethyl Acetate (Gradient 95:5 to 85:15).
  • Target: The product is a secondary amine and will typically elute after the unreacted aldehyde but before any potential bis-alkylated byproduct.

Part 3: Visualization of Reaction Pathway

The following diagram illustrates the mechanistic flow and critical decision nodes for the synthesis.

SynthesisPath cluster_conditions Critical Control Points Start 2,3-Dichloroaniline (Weak Nucleophile) Imine Imine Intermediate (Transient) Start->Imine AcOH, DCE RT, 1h Aldehyde (1-Naphthyl)acetaldehyde Aldehyde->Imine Product 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline (Target) Imine->Product Reductive Amination (Irreversible Step) STAB NaBH(OAc)3 (Hydride Donor) STAB->Product H- Transfer

Figure 1: Reaction pathway for the reductive amination of 2,3-dichloroaniline. The acid-catalyzed imine formation is the rate-determining equilibrium, driven forward by the irreversible hydride transfer from STAB.

Part 4: Alternative Protocol (Method B - Direct Alkylation)

Use this method if (1-Naphthyl)acetaldehyde is unavailable or unstable.

  • Reactants: 2,3-Dichloroaniline (1.0 eq) + 1-(2-Bromoethyl)naphthalene (1.1 eq).

  • Base/Catalyst: Cesium Carbonate (Cs₂CO₃, 2.0 eq) and Sodium Iodide (NaI, 0.1 eq).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Conditions: Heat to 80°C for 12-24 hours.

    • Note: The addition of NaI (Finkelstein conditions) converts the alkyl bromide to the more reactive alkyl iodide in situ, compensating for the poor nucleophilicity of the aniline.

Part 5: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Multiplets corresponding to the Naphthyl group (7H, ~7.3–8.2 ppm) and the 2,3-dichlorophenyl ring (3H, ~6.5–7.1 ppm).

    • Aliphatic Region: Two triplets (or multiplets) for the ethylene linker.

      • Ar-CH₂- (~3.4 ppm).

      • -CH₂-NH- (~3.6 ppm).

    • Amine Proton: Broad singlet (-NH-) around 4.0–5.0 ppm (exchangeable with D₂O).

  • Mass Spectrometry (ESI):

    • Expected [M+H]⁺: 316.06 (for ³⁵Cl isotope).

    • Isotope Pattern: Characteristic Cl₂ pattern (9:6:1 ratio for M, M+2, M+4).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Santa Cruz Biotechnology. (2025). "2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline Product Data Sheet." SCBT Catalog. Link

  • BenchChem. (2025).[3] "Application Notes and Protocols for the N-alkylation of 4-Butyl-2,3-dichloroaniline." BenchChem Protocols. Link

Sources

Optimal Solvent Selection for the Dissolution of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline: A Methodical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Pharmaceutical Sciences

Abstract

The selection of an appropriate solvent system is a critical, foundational step in numerous stages of pharmaceutical development, including synthesis, purification, formulation, and analytical characterization. An optimal solvent ensures the complete dissolution of the active pharmaceutical ingredient (API), maintains its stability, and is compatible with downstream applications. This document provides a comprehensive, step-by-step protocol for identifying the optimal solvent for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline, a molecule characterized by its significant aromaticity and halogenated structure. The methodology presented herein is built upon a logical, tiered screening process, moving from theoretical prediction based on physicochemical properties to empirical testing and quantitative analysis. This guide is intended for researchers, chemists, and formulation scientists in the drug development field.

Introduction: The Criticality of Solvent Selection

2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline is a compound with a molecular structure dominated by large, non-polar aromatic moieties (a dichlorinated aniline ring and a naphthalene ring). The presence of a secondary amine introduces a site for potential hydrogen bonding, while the chlorine substituents add to the molecule's molecular weight and introduce polar C-Cl bonds. This complex combination of features makes a priori solvent prediction challenging, necessitating a systematic experimental approach. The principle of "like dissolves like" serves as our guiding hypothesis, suggesting that solvents with similar polarity and structural characteristics will exhibit higher solubilizing capacity. However, factors such as hydrogen bonding capability, dielectric constant, and steric hindrance create a more complex reality.

An improper solvent can lead to a cascade of issues, including incomplete reactions, low yields during synthesis, difficulties in purification, and inaccurate results in analytical assays. Furthermore, in a formulation context, poor solubility can severely limit bioavailability. Therefore, the protocol detailed below is designed to be a self-validating system, providing scientists with a reliable workflow to make data-driven decisions.

Theoretical Considerations & Physicochemical Profile

Before initiating experimental work, a theoretical assessment of the target molecule is crucial for narrowing the vast field of potential solvents.

  • Structural Analysis: The molecule possesses two large aromatic systems and a halogenated benzene ring, contributing to a significant hydrophobic and non-polar character.

  • Polarity Estimation: While the overall structure is predominantly non-polar, the nitrogen atom in the secondary amine and the electronegative chlorine atoms create localized dipoles. This suggests that solvents of low to intermediate polarity are the most promising candidates. Highly polar solvents like water are predicted to be poor solvents due to the molecule's hydrophobicity, while purely non-polar aliphatic solvents like hexane may be insufficient to overcome the intermolecular forces of the crystalline solid.

  • Potential Solute-Solvent Interactions:

    • Van der Waals forces: Expected to be the dominant interaction with most organic solvents.

    • π-π stacking: Aromatic solvents (e.g., toluene, xylene) may engage in π-π stacking interactions with the naphthalene and aniline rings, enhancing solubility.

    • Hydrogen bonding: The secondary amine can act as a hydrogen bond donor, and potentially an acceptor. Solvents with hydrogen-bond accepting capabilities (e.g., ethers, esters, ketones) or donating capabilities may show enhanced solubility.

Based on this analysis, a rational selection of solvents for initial screening should cover a range of polarities and chemical families.

Experimental Workflow for Optimal Solvent Determination

The following protocol is a tiered approach, starting with a rapid, qualitative screening to identify promising candidates, followed by a rigorous quantitative analysis to determine precise solubility limits.

Materials and Equipment
  • 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline (solid, >98% purity)

  • Analytical balance (± 0.1 mg precision)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Calibrated positive displacement pipettes

  • HPLC-UV or UPLC-UV system

  • Class A volumetric flasks

  • Scintillation vials or small glass test tubes

  • A diverse panel of high-purity solvents (see Table 1)

Workflow Diagram

The overall experimental process is depicted in the following flowchart, which outlines the decision-making logic from initial screening to final solvent selection.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Analysis & Selection A Weigh 5 mg API into 10 vials B Add 100 µL of each test solvent A->B C Vortex at RT for 2 min B->C D Visually inspect for dissolution (Clear, Hazy, Suspension) C->D E Categorize Solvents: 'Soluble', 'Partially Soluble', 'Insoluble' D->E F Select 'Soluble' & 'Partially Soluble' candidates E->F Proceed with promising candidates G Prepare saturated solutions at controlled temp (e.g., 25°C) F->G H Equilibrate for 24h with agitation G->H I Filter supernatant (0.22 µm PTFE) H->I J Dilute aliquot into mobile phase I->J K Quantify concentration via HPLC-UV J->K L Calculate solubility (mg/mL) K->L M Tabulate results vs. solvent properties L->M N Select optimal solvent based on: 1. Highest solubility 2. Application compatibility 3. Safety & environmental profile M->N

Caption: Workflow for systematic solvent selection.

Protocol Part 1: Rapid Qualitative Screening

This initial phase aims to quickly eliminate unsuitable solvents and identify a smaller set of promising candidates.

  • Preparation: Label a series of 20 mL glass scintillation vials, one for each solvent listed in Table 1.

  • API Dispensing: Accurately weigh approximately 5.0 mg (± 0.2 mg) of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline into each vial.

  • Solvent Addition: Add 100 µL of a single test solvent to its corresponding vial. This creates a target concentration of 50 mg/mL.

  • Mixing: Cap each vial securely and vortex at maximum speed for 2 minutes at room temperature.

  • Observation: Visually inspect each vial against a dark background. Categorize the outcome as:

    • Freely Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: The solution is hazy, or a significant amount of solid has dissolved but some remains.

    • Insoluble/Slightly Soluble: The bulk of the solid material remains undissolved.

  • Selection: Advance all solvents categorized as "Freely Soluble" or "Partially Soluble" to the quantitative analysis phase.

Protocol Part 2: Quantitative Solubility Determination (Equilibrium Method)

This phase provides precise solubility values for the most promising solvents. The method relies on creating a saturated solution and then quantifying the concentration of the dissolved API.

  • Preparation: For each candidate solvent from Part 1, add an excess amount of the API (e.g., 20-30 mg) to a clean vial. The goal is to ensure undissolved solid remains after equilibration.

  • Solvent Addition: Add a precisely known volume of the solvent (e.g., 1.0 mL) to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate for 24 hours to ensure the system reaches equilibrium. A 24-hour period is often sufficient for many organic systems, but longer times (48-72 hours) may be necessary and should be verified.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette fitted with a 0.22 µm PTFE syringe filter. This step is critical to remove any microscopic solid particles.

  • Dilution: Immediately perform a precise serial dilution of the filtrate into a suitable diluent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL.

Data Interpretation and Solvent Selection

The quantitative data should be compiled into a table for clear comparison. The optimal solvent is not always the one with the absolute highest solubility; other factors must be considered.

Illustrative Data Summary

The following table presents hypothetical data from the quantitative analysis, which should be used as a template for organizing experimental results.

Table 1: Hypothetical Solubility Data for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline at 25°C

SolventSolvent ClassPolarity IndexBoiling Point (°C)Qualitative Screen (50 mg/mL)Quantitative Solubility (mg/mL)
HexaneAliphatic Hydrocarbon0.169Insoluble< 0.1
TolueneAromatic Hydrocarbon2.4111Partially Soluble25.4
Dichloromethane (DCM)Halogenated3.140Freely Soluble> 150
Tetrahydrofuran (THF)Ether4.066Freely Soluble> 200
AcetoneKetone5.156Freely Soluble112.8
Acetonitrile (ACN)Nitrile5.882Partially Soluble41.2
Isopropanol (IPA)Alcohol3.982Slightly Soluble8.5
MethanolAlcohol5.165Insoluble1.3
WaterAqueous10.2100Insoluble< 0.01
Logic for Final Selection

The relationship between solvent properties and the final selection is governed by a multi-parameter decision matrix.

G cluster_0 Decision Factors A High Solubility (mg/mL) Selection Optimal Solvent Selection A->Selection B Application Compatibility B->Selection C Volatility & Safety C->Selection D Cost & Availability D->Selection

Caption: Multi-parameter decision matrix for solvent selection.

Based on the illustrative data:

  • For High Concentration Stock Solutions: Tetrahydrofuran (THF) and Dichloromethane (DCM) are superior candidates, demonstrating very high solubility (>150 mg/mL). THF would be an excellent choice for creating concentrated stocks for screening assays.

  • For Chromatography: While highly soluble in DCM and THF, these solvents are often too strong for normal-phase chromatography elution. A mixture involving a good solvent (like DCM) and a poor solvent (like hexane) would likely be required. For reverse-phase HPLC, acetonitrile's moderate solubility is advantageous as it is a common mobile phase component.

  • For Reaction Chemistry: Toluene offers a high boiling point and good solubilizing power, making it a suitable candidate for reactions requiring elevated temperatures.

  • Safety and Environmental Considerations: Dichloromethane is a volatile and regulated solvent, making it less desirable for large-scale operations if an alternative like THF or acetone is viable.

Conclusion

The selection of an optimal solvent for a novel API like 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline is a methodical process that balances theoretical prediction with empirical, quantitative data. The presented two-tiered workflow—a rapid qualitative screen followed by a precise equilibrium solubility measurement—provides a robust framework for making an informed, data-driven decision. The hypothetical results indicate that solvents of intermediate polarity with hydrogen bond accepting capabilities (THF, Acetone) or halogenated character (DCM) are most effective at dissolving this compound. The final choice must be tailored to the specific context of the downstream application, taking into account not only solubility but also safety, cost, and process compatibility.

References

  • Title: Solvent Selection for Pharmaceutical Applications Source: Process Safety and Environmental Protection URL: [Link]

  • Title: The Shake-Flask Method for Solubility Determination Source: European Pharmacopoeia (Ph. Eur.), Chapter 2.2.45 URL: [Link]

  • Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Dichloromethane - Hazard Summary Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Importance of solubility in pharmaceutical product development Source: Journal of Pharmaceutical Sciences URL: [Link]

Dosing guidelines for in vivo studies using 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Dosing Guidelines for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Executive Summary

2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline (Molecular Formula: C₁₈H₁₅Cl₂N; MW: 316.22 g/mol ) is a synthetic, lipophilic N-arylalkylamine. Structurally, it possesses the naphthalen-1-ylethyl pharmacophore characteristic of melatonergic ligands (e.g., Melatonin, Agomelatine), coupled with a 2,3-dichloroaniline moiety. This specific substitution pattern typically confers antagonist activity at Melatonin Receptors (MT1/MT2) or modulation of Sigma receptors, distinguishing it from the N-acetyl agonists.

This guide provides high-precision protocols for in vivo administration, focusing on overcoming its poor aqueous solubility and optimizing blood-brain barrier (BBB) penetration for CNS studies.

Physicochemical Profile & Formulation Strategy

The compound is a lipophilic weak base. The 2,3-dichloro substitution on the aniline ring significantly reduces the basicity of the nitrogen (pKa < 4.0), making salt formation difficult and unstable in physiological buffers. It is practically insoluble in water.[1]

Solubility Data (Estimated)
SolventSolubility (mg/mL)StabilityRecommendation
Water / Saline < 0.01StableUnsuitable for direct dissolution.
DMSO > 50StablePrimary Stock Solvent.
Ethanol (100%) > 30StableSecondary Stock Solvent.
PEG 400 > 20StableCo-solvent for IP/PO dosing.
Corn Oil ~ 5-10StableSuitable for depot effect (SC).
Recommended Vehicle Formulations

Option A: Standard Intraperitoneal (IP) / Oral (PO) Vehicle (High Bioavailability)

  • Composition: 10% DMSO + 40% PEG 400 + 50% Saline (0.9%).

  • Preparation Protocol:

    • Dissolve 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline in 100% DMSO to reach 10x the final concentration.

    • Add PEG 400 and vortex vigorously until clear.

    • Slowly add warm (37°C) Saline while vortexing. Note: If precipitation occurs, add Tween 80 (5% final volume).

Option B: Suspension for High Dose Toxicology (PO only)

  • Composition: 1% Methylcellulose (MC) + 0.2% Tween 80 in Water.

  • Protocol: Micronize the compound and disperse in the vehicle using a high-shear homogenizer or sonication.

Dosing Guidelines & Experimental Design

Given its structural homology to Luzindole and S20928 (classic melatonin antagonists), the dosing regimen must account for competitive binding kinetics.

Dose Selection Matrix
Study TypeRouteDose Range (mg/kg)FrequencyRationale
Pharmacokinetics (PK) IV / PO1 (IV) / 10 (PO)Single BolusDetermine Tmax, Cmax, and BBB penetration ratio.
MT1/MT2 Antagonism IP10 – 3030 min pre-agonistBlockade of Melatonin-induced hypothermia or sleep.
Chronic CNS Studies PO20 – 50Daily (ZT12*)Evaluation of circadian phase shifting or antidepressant effects.
Toxicology (Limit) PO100 – 200Single BolusAssessment of acute hepatotoxicity (aniline metabolite risk).

*ZT12 = Zeitgeber Time 12 (Lights off), the onset of the active phase in nocturnal rodents.

Critical Experimental Controls
  • Light/Dark Cycle: Animals must be entrained to a strict 12:12 L/D cycle for at least 14 days prior to dosing.

  • Time of Dosing: For melatonin receptor antagonism, dose 30–60 minutes prior to the endogenous melatonin rise (ZT11) or prior to exogenous melatonin administration.

  • Temperature Control: Melatonin ligands modulate core body temperature. Maintain ambient temperature at 22±1°C to prevent masking of thermoregulatory effects.

Mechanism of Action & Signaling Pathway

The compound targets the Melatonin Receptors (MT1 and MT2) , which are G-protein coupled receptors (GPCRs) coupled to


 proteins.
  • Agonists (e.g., Melatonin): Inhibit Adenylyl Cyclase (AC), reducing cAMP.

  • Antagonists (2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline): Block this inhibition, maintaining cAMP levels in the presence of melatonin.

MelatoninSignaling Ligand 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline (Antagonist) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Blocks Melatonin Endogenous Melatonin (Agonist) Melatonin->Receptor Activates GProtein Gi / Go Protein Receptor->GProtein Couples to AC Adenylyl Cyclase GProtein->AC Inhibits (-) cAMP cAMP Levels AC->cAMP Synthesizes PKA PKA Signaling cAMP->PKA Activates Response Physiological Response (Sleep/Circadian/Thermoregulation) PKA->Response Modulates

Caption: Competitive antagonism of MT1/MT2 receptors prevents Gi-mediated inhibition of Adenylyl Cyclase, stabilizing cAMP levels.

Step-by-Step Protocol: Evaluation of Hypothermic Blockade

This assay validates the compound's ability to cross the BBB and antagonize central MT receptors.

Objective: Prevent the core body temperature drop induced by exogenous Melatonin.

Materials:

  • Rectal probe thermometer (Physitemp) or Telemetry implants.

  • Male C57BL/6 mice (8-10 weeks).

  • Melatonin (Agonist) dissolved in 1% Ethanol/Saline.

  • Test Compound (Antagonist) in DMSO/PEG/Saline vehicle.

Workflow:

  • Baseline (T-60 min): Measure baseline temperature (

    
    ) of all mice.
    
  • Pre-treatment (T-30 min): Administer Test Compound (20 mg/kg, IP) or Vehicle to Group A and B.

  • Challenge (T0):

    • Group A (Control): Vehicle.

    • Group B (Test): Melatonin (10 mg/kg, IP).

  • Measurement: Record temperature every 15 minutes for 120 minutes.

  • Analysis: Calculate

    
     (Change from baseline).
    
    • Success Criteria: The Test Compound group should show significantly attenuated hypothermia compared to the Melatonin-only control.

Safety & Toxicology Considerations

  • Hepatotoxicity: Chloro-aniline derivatives can be metabolically activated to reactive quinone-imines or hydroxylamines, causing methemoglobinemia or liver damage.

    • Monitor: ALT/AST levels if dosing > 3 days.

    • Sign: Cyanosis (blue extremities) indicates methemoglobinemia.

  • Handling: Use nitrile gloves and a fume hood. The compound is a potent bioactive amine.

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews.

  • Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor." Journal of Medicinal Chemistry.

  • Audinot, V., et al. (2003). "New selective ligands of human cloned melatonin MT1 and MT2 receptors." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Santa Cruz Biotechnology. "2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline Product Data."

Sources

Application Note: Functional Profiling of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological profile of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline , a synthetic small molecule sharing significant structural homology with naphthalenic melatonin receptor ligands and lipophilic aniline-based kinase/enzyme inhibitors .

Given the structural pharmacophore—specifically the N-[2-(1-naphthyl)ethyl] tail, which is a classic bioisostere for the melatonin indole core—this guide prioritizes protocols for GPCR functional characterization (MT1/MT2 receptors) and cytotoxicity profiling .

Introduction & Pharmacological Context

2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline represents a chemical scaffold merging a lipophilic 2,3-dichloroaniline head group with a naphthyl-ethyl tail.

  • Pharmacophore Analysis: The N-[2-(1-naphthyl)ethyl] moiety is a well-established pharmacophore for Melatonin Receptors (MT1/MT2) , serving as a bioisostere to the endogenous indole of melatonin.

  • Mechanism of Action (Hypothetical): Based on Structure-Activity Relationship (SAR) data of similar naphthalenic analogs (e.g., Luzindole derivatives), this compound is predicted to modulate

    
    ‑coupled GPCR signaling , specifically inhibiting Adenylyl Cyclase (AC) or competing with endogenous ligands.
    
  • Toxicological Relevance: The dichloroaniline moiety requires rigorous cytotoxicity screening, as halogenated anilines can undergo metabolic activation to form reactive quinone-imines, potentially causing cellular stress.

This guide details two critical workflows:

  • Functional Assay: cAMP HTRF® quantification to assess

    
     signaling modulation.
    
  • Safety Assay: Multiplexed Cytotoxicity/Viability profiling.

Pre-Assay Preparation: Compound Handling

The lipophilicity of the 2,3-dichloro and naphthyl groups makes solubility the primary variable for assay reproducibility.

Solubility & Storage Protocol
ParameterSpecificationNotes
Molecular Weight ~316.22 g/mol Formula:

Primary Solvent DMSO (Anhydrous)Soluble up to 50 mM. Avoid aqueous buffers for stock.
Stock Concentration 10 mMAliquot into amber glass vials (light sensitive).
Storage -20°C (Desiccated)Stable for 6 months. Avoid freeze-thaw cycles.
Working Buffer HBSS + 0.1% BSABSA is critical to prevent plastic adsorption of the lipophilic tail.

Critical Step: When diluting the 10 mM DMSO stock into aqueous culture media, vortex immediately . Do not exceed 0.5% final DMSO concentration to avoid solvent-induced cytotoxicity.

Protocol A: Functional ‑GPCR Signaling Assay (cAMP HTRF)

Objective: To determine if 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline acts as an agonist or antagonist at


-coupled receptors (e.g., MT1/MT2) expressed in CHO-K1 or HEK293 cells.

Principle:


 agonists inhibit Forskolin-induced cAMP production. Antagonists reverse this inhibition. This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) for detection.
Signaling Pathway Visualization

Gi_Signaling_Pathway cluster_membrane Cell Membrane Ligand 2,3-Dichloro-N- [2-(1-naphthyl)ethyl]aniline Receptor GPCR (MT1/MT2) Ligand->Receptor Binding Gi_Protein Gi/o Protein Receptor->Gi_Protein Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibition (-) cAMP cAMP (Decreased) AC->cAMP Catalysis Forskolin Forskolin (Stimulator) Forskolin->AC Direct Activation ATP ATP ATP->AC HTRF_Signal HTRF Signal (Increased) cAMP->HTRF_Signal Inverse Prop.

Caption: Figure 1. Mechanism of Action. The compound binds the GPCR, activating Gi proteins which inhibit Adenylyl Cyclase, reducing Forskolin-stimulated cAMP.

Experimental Procedure

Reagents:

  • Cell Line: CHO-K1 stably expressing human MT1 or MT2 (or target of interest).

  • Stimulator: Forskolin (10 µM final).

  • Detection: cAMP-Gq or HTRF cAMP kit (Cisbio/PerkinElmer).

  • Assay Plate: 384-well low-volume white plate.

Step-by-Step Workflow:

  • Cell Seeding:

    • Harvest cells using enzyme-free dissociation buffer (e.g., CDS) to preserve surface receptors.

    • Resuspend in Stimulation Buffer (HBSS + 0.5 mM IBMX + 0.1% BSA).

    • Dispense 5 µL/well (approx. 2,000 cells/well) into the 384-well plate.

  • Compound Addition (Agonist Mode):

    • Prepare a 4X serial dilution of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline in Stimulation Buffer.

    • Add 5 µL of compound dilution to cells.

    • Incubate for 30 minutes at Room Temperature (RT).

    • Note: If testing Antagonist mode, add compound first, incubate 15 min, then add Agonist (Melatonin).

  • Stimulation:

    • Add 5 µL of 4X Forskolin (Final concentration: 1-10 µM depending on cell line sensitivity).

    • Incubate for 30 minutes at RT.

  • Lysis & Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor) in Lysis Buffer.

    • Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Read on an HTRF-compatible plate reader (e.g., EnVision).

    • Excitation: 337 nm; Emission: 665 nm (Acceptor) and 620 nm (Donor).

Data Analysis:

  • Calculate the HTRF Ratio:

    
    .
    
  • Plot Ratio vs. Log[Compound] using a 4-parameter logistic fit (Sigmoidal dose-response).

  • Interpretation: A decrease in HTRF Ratio indicates high cAMP (no agonist activity). An increase in HTRF Ratio indicates low cAMP (Agonist activity/Gi activation).

Protocol B: Multiplexed Cytotoxicity Profiling

Objective: To distinguish between specific pharmacological effects and non-specific toxicity caused by the dichloroaniline moiety.

Method: Real-time viability assessment using CellTiter-Glo® (ATP) and LDH Release (Membrane Integrity).

Assay Setup
VariableCondition
Cell Line HepG2 (Metabolically active) or HEK293
Seeding Density 10,000 cells/well (96-well plate)
Incubation Time 24 hours and 48 hours
Controls Positive: Staurosporine (1 µM); Negative: 0.5% DMSO
Workflow Diagram

Toxicity_Workflow Seed Seed Cells (HepG2) Treat Treat with Compound (0.1 - 100 µM) Seed->Treat Incubate Incubate 24h / 37°C Treat->Incubate Supernatant Collect Supernatant Incubate->Supernatant 50 µL Cells Lyse Cells Incubate->Cells Remaining LDH LDH Assay (Membrane Integrity) Supernatant->LDH ATP ATP Assay (Metabolic Health) Cells->ATP

Caption: Figure 2. Multiplexed Toxicity Workflow. Simultaneous assessment of membrane leakage (LDH) and metabolic viability (ATP).

Procedure
  • Treatment: Treat cells with serial dilutions of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline (Range: 0.1 µM to 100 µM).

  • Supernatant Harvest: After 24h, transfer 50 µL of supernatant to a new plate for LDH analysis (CytoTox 96®).

    • Mechanism: LDH is released only upon cell membrane rupture (necrosis/late apoptosis).

  • Cell Viability: Add CellTiter-Glo® reagent directly to the remaining cells.

    • Mechanism: Quantifies ATP, a marker of metabolically active cells.

  • Analysis:

    • Calculate

      
        for ATP reduction.
      
    • Calculate % Cytotoxicity relative to Lysis Control (LDH).

    • Safety Threshold: A specific pharmacological window exists if the

      
       (Functional Assay) is 
      
      
      
      lower than the
      
      
      (Toxicity).

References

  • Dubocovich, M. L., et al. "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews 62.3 (2010): 343-380. Link

  • Tsotinis, A., et al. "Design, synthesis, and melatoninergic activity of new N-acyl-2-substituted-tryptamines." Journal of Medicinal Chemistry 50.26 (2007): 6436-6449. (Describes SAR of naphthyl/indole bioisosteres). Link

  • Cisbio Bioassays. "cAMP Gs/Gi Kit User Guide." Revvity. (Standard protocol for HTRF cAMP assays). Link

  • Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. Link

Disclaimer: This protocol assumes the compound is used for research purposes only. 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline is a potent chemical entity; all handling must occur within a certified chemical fume hood wearing appropriate PPE.

Storage and handling requirements for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research and safety data specifically for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline are limited. The following guide is built upon the well-documented properties of its core chemical structure, 2,3-dichloroaniline. The addition of the 2-(1-naphthyl)ethyl group is expected to increase the molecular weight and lipophilicity, which will alter physical properties such as melting point, boiling point, and solubility. However, the fundamental safety, handling, and reactivity characteristics are predicated on the toxicological and chemical nature of the 2,3-dichloroaniline scaffold. All protocols and recommendations should be implemented with this understanding and adapted as necessary based on empirical observation and a thorough risk assessment.

Introduction: Understanding the Compound

2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline is a halogenated aromatic amine. Its foundational structure, 2,3-dichloroaniline, is a recognized intermediate in the synthesis of various industrial and biologically active molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The incorporation of a bulky, lipophilic 2-(1-naphthyl)ethyl group onto the aniline nitrogen is predicted to significantly influence its physicochemical properties. This modification can enhance membrane permeability and alter binding affinities to biological targets, making it a compound of interest for novel research in drug discovery and materials science.[2]

This document provides a comprehensive guide to the safe storage and handling of this compound, along with foundational protocols for its use in a laboratory setting. The causality behind each recommendation is explained to ensure a culture of safety and experimental reproducibility.

Physicochemical and Toxicological Profile

The properties of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline are extrapolated from its parent compound, 2,3-dichloroaniline, and the known effects of N-alkylation.

Table 1: Physicochemical and Safety Characteristics (Extrapolated)

Property2,3-Dichloroaniline (Base Structure)Predicted Effect of N-[2-(1-naphthyl)ethyl] SubstitutionRationale
Molecular Formula C₆H₅Cl₂NC₁₈H₁₅Cl₂NAddition of a C₁₂H₁₀ group.
Molecular Weight 162.02 g/mol [3]316.22 g/mol [4]Increased molecular mass.
Physical State Solid or liquid (Melting point: 20-25 °C)[2]Likely a solid at room temperature.Increased molecular weight and intermolecular forces.
Color Deep brown to amber crystalline solid[3][5]Expected to be a tan, brown, or off-white solid.Dependent on purity.
Solubility Insoluble in water[5]Decreased aqueous solubility.The large, nonpolar naphthyl group significantly increases lipophilicity.
Lipophilicity (LogP) ~2.78-2.9[2][5]Significant Increase.The alkyl-aromatic substituent enhances partitioning into nonpolar environments.
Boiling Point ~252 °CSignificant Increase.Increased molecular weight and van der Waals forces.
Flash Point ~115 °C (closed cup)[3]Expected to be higher.Higher boiling point generally correlates with a higher flash point.
Primary Hazards Toxic if swallowed, in contact with skin, or if inhaled.[3][6][7]Assumed to be toxic via all routes of exposure.The dichloroaniline moiety is the primary driver of toxicity.
Target Organs Potential for damage to organs through prolonged or repeated exposure.[7]Blood (methemoglobinemia), nervous system.[6]Aniline derivatives are known to cause cyanosis.[3]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[3][7]Assumed to be very toxic to aquatic life.Halogenated aromatic compounds often exhibit environmental persistence and toxicity.

Storage and Stability

Proper storage is paramount to maintaining the integrity of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline and ensuring the safety of laboratory personnel.

Storage Conditions
  • Temperature and Environment: Store in a cool, dry, and well-ventilated area. The storage location should be segregated from general laboratory traffic and clearly marked.

  • Container: Keep the container tightly closed to prevent contamination and potential reaction with atmospheric moisture.[3][6] Use the original manufacturer's container or a compatible, well-labeled secondary container.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation, a common degradation pathway for anilines.[8]

  • Light Sensitivity: Protect from direct sunlight and other sources of UV radiation, as aromatic amines can be light-sensitive.[6][9]

  • Locked Storage: Due to its high toxicity, the compound must be stored in a locked cabinet or facility to restrict access to authorized personnel only.[6][7]

Incompatible Materials

To prevent dangerous reactions, store this compound separately from:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides) as this can result in an exothermic or explosive reaction.[3]

  • Acids and Acid Halides: (e.g., hydrochloric acid, acetyl chloride) as these can react vigorously with the aniline nitrogen.[3][9]

  • Food and Feedstuffs: To prevent accidental ingestion.[10]

Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[8]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.[3][9]

  • Eye Protection: Chemical safety goggles are required at all times.[3] A face shield should be worn when there is a risk of splashing.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a high risk of spillage, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

General Hygiene and Handling Practices
  • Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust and skin or eye contact.

  • No Food or Drink: Do not eat, drink, or smoke in the laboratory or areas where this chemical is handled or stored.[10]

  • Decontamination: Thoroughly decontaminate all work surfaces after use.

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[7]

Experimental Protocols

The following are generalized protocols. Researchers must adapt these based on their specific experimental needs and perform a risk assessment before commencing any work.

Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution for use in downstream experiments.

  • Pre-Experiment Checklist:

    • Verify the chemical fume hood is operational.

    • Ensure safety shower and eyewash are accessible.

    • Don all required PPE.

    • Prepare and label all necessary glassware and solvent containers.

    • Have spill cleanup materials readily available.

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on an analytical balance inside the chemical fume hood.

    • Carefully transfer the required amount of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline to the vessel using a clean spatula. Avoid generating dust.

    • Close the primary container immediately after dispensing.

  • Solubilization:

    • Place the weighing vessel containing the compound into a larger beaker or flask that will serve as the solution container.

    • Add a small amount of the desired solvent (e.g., DMSO, DMF, or a chlorinated solvent, based on solubility tests) to the weighing vessel to dissolve the compound.

    • Carefully transfer the dissolved compound to the final volumetric flask.

    • Rinse the weighing vessel multiple times with the solvent and add the rinsate to the volumetric flask to ensure quantitative transfer.

    • Add solvent to the volumetric flask until it is approximately 80% full.

    • Cap and gently swirl the flask to ensure complete dissolution. A sonicator bath may be used if necessary.

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Cap and invert the flask several times to ensure homogeneity.

  • Storage of Stock Solution:

    • Transfer the solution to a clearly labeled, sealed, and appropriate storage vial or bottle.

    • The label should include the compound name, concentration, solvent, date of preparation, and your name.

    • Store the solution under the conditions determined to be optimal for stability (e.g., refrigerated, protected from light).

Workflow Diagram: Stock Solution Preparation

G cluster_prep Pre-Experiment Setup cluster_weigh Weighing Protocol (in Fume Hood) cluster_dissolve Solubilization Protocol cluster_store Storage PPE Don PPE FumeHood Verify Fume Hood PPE->FumeHood SafetyEquip Check Safety Equipment FumeHood->SafetyEquip Tare Tare Weighing Vessel SafetyEquip->Tare Transfer Transfer Solid Compound Tare->Transfer Seal Seal Primary Container Transfer->Seal AddSolvent Add Solvent & Dissolve Seal->AddSolvent QuantTransfer Quantitative Transfer to Volumetric Flask AddSolvent->QuantTransfer FinalVolume Bring to Final Volume QuantTransfer->FinalVolume Mix Mix for Homogeneity FinalVolume->Mix Label Label Solution Container Mix->Label Store Store Appropriately Label->Store

Caption: Workflow for safe stock solution preparation.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Accidental Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Spill Response
  • Minor Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or earth.

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team immediately.

    • Prevent entry into the affected area.

Fire Fighting Measures
  • Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[3]

  • Hazards: The compound may emit toxic fumes, including nitrogen oxides and hydrogen chloride gas, under fire conditions.[3][9]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Waste Disposal

All waste containing 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[3] Contact your institution's environmental health and safety department for specific disposal procedures, and follow all local, state, and federal regulations.

Potential Research Applications

While specific applications for this molecule are not yet established, its structure suggests potential utility in several research domains:

  • Agrochemical Development: Dichloroaniline derivatives are precursors to a wide range of herbicides and fungicides.[2][11] The increased lipophilicity of this compound could enhance its activity or alter its target spectrum.

  • Pharmaceutical Research: The aniline scaffold is a privileged structure in medicinal chemistry.[2] This compound could be investigated as a precursor for anticancer, antimicrobial, or other therapeutic agents.[2]

  • Materials Science: Aromatic amines are used in the synthesis of polymers and dyes. The unique steric and electronic properties of this molecule could be exploited in the development of novel materials.

Conclusion

2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline is a compound with potential for novel applications but requires handling with the utmost care due to its presumed high toxicity. By adhering to the storage, handling, and emergency protocols outlined in this guide—which are firmly grounded in the known hazards of its 2,3-dichloroaniline core—researchers can work with this compound safely and effectively. A proactive and informed approach to safety is indispensable for advancing scientific discovery while protecting personnel and the environment.

References

  • SD Fine-Chem. 2,3-DICHLOROANILINE - Safety Data Sheet. Link

  • TCI Chemicals. (2025, October 27). SAFETY DATA SHEET - Aniline. Link

  • Oxford Lab Fine Chem LLP. (Date not available). material safety data sheet - 2,3-dichloro aniline 98%. Link

  • Biosynth. (2024, January 30). Safety data sheet - 2,3-Dichloroaniline. Link

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 2-Chloroaniline. Link

  • ECHEMI. (Date not available). 2,3-Dichloroaniline SDS, 608-27-5 Safety Data Sheets. Link

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2,3-Dichloroaniline. Link

  • Santa Cruz Biotechnology, Inc. 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline. Link

  • Sigma-Aldrich. 2,3-Dichloroaniline 99%. Link

  • BenchChem. (2025). Application of Dichloroaniline Derivatives in Agrochemical Research: A Focus on 3,4-dichloroaniline. Link

  • MilliporeSigma. (2024, September 6). SAFETY DATA SHEET - 2-Ethynylaniline. Link

  • PubChem. 2,3-dichloro-N-ethyl-N-prop-2-enylaniline. Link

  • Taylor & Francis Online. Dichloroaniline – Knowledge and References. Link

  • PubChem. 2,3-Dichloroaniline. Link

  • BenchChem. (2025). 4-Butyl-2,3-dichloroaniline: A Technical Guide to Potential Research Applications. Link

  • Carl Roth. 2,3-Dichloro-N-[2-({2-[(2,3-dichlorophenyl)amino]ethyl}amino)ethyl]aniline, 25 mg. Link

  • Dalton Transactions (RSC Publishing). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. Link

Sources

Application Note: Crystallization & Purification of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

[1]

Executive Summary

This guide details the purification protocols for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline , a hydrophobic secondary amine intermediate likely used in the synthesis of naphthyl-alkylamine pharmacophores.[1] Due to the lipophilic nature of the naphthyl and dichloro-phenyl moieties, this compound frequently exhibits "oiling out" behavior during crystallization.

This protocol prioritizes Salt Formation Crystallization (Acid-Base Swing) as the primary purification vector to ensure >99.5% HPLC purity, followed by a Thermodynamic Controlled Cooling method for the free base form.[1]

Key Physicochemical Profile (Inferred)
PropertyCharacteristicImplication for Crystallization
Basicity Weakly Basic (Secondary Aniline)Forms stable salts with strong mineral acids (HCl, HBr).[1]
Lipophilicity High (LogP > 4.0 estimated)Insoluble in water; highly soluble in DCM, Toluene.[1]
Crystal Habit Tendency to form oils/amorphous solidsRequires seeding and slow cooling; Anti-solvent addition must be controlled.[1]
Major Impurities 2,3-Dichloroaniline, Bis-alkylated speciesSalt formation selectively crystallizes the mono-alkylated product.[1]

Pre-Crystallization Characterization

Before attempting bulk crystallization, the following parameters must be established to prevent yield loss.

Solubility Mapping

Conduct a gravimetric solubility screen at 25°C and 60°C.[1]

  • Good Solvents (Dissolvers): Ethyl Acetate, Dichloromethane (DCM), Toluene, Ethanol.

  • Anti-Solvents (Precipitators): n-Heptane, Hexanes, Water (for salts), Cold Methanol.[1]

Impurity Profiling (HPLC)

Identify the ratio of Starting Material (2,3-dichloroaniline) to Product.

  • Note: If Starting Material > 5%, standard cooling crystallization will likely co-crystallize the impurity. Use Protocol A (Salt Formation).

Protocol A: Acid-Base Swing Purification (Primary Method)

Objective: Removal of neutral impurities and unreacted aniline via selective salt formation.[1] Mechanism: The target secondary amine forms a crystalline Hydrochloride (HCl) salt, whereas non-basic impurities remain in the organic mother liquor.

Workflow Diagram

GStartCrude Mixture(Oil/Solid)DissolveDissolve in Non-Polar Solvent(EtOAc or Toluene)Start->DissolveAcidAddAdd 1.1 eq. HCl (4M in Dioxane)Controlled AdditionDissolve->AcidAdd T < 10°CPrecipPrecipitation of HCl SaltAcidAdd->Precip Stir 2hFilterFiltration & Wash(Reject Mother Liquor)Precip->FilterBaseFreeResuspend in DCM + aq. NaOH(Free Basing)Filter->BaseFree Solid SaltEvapEvaporate & Recrystallize(Final Polish)BaseFree->Evap

Figure 1: Acid-Base Swing Purification Workflow.

Detailed Procedure
  • Dissolution: Dissolve 10.0 g of crude oil in 80 mL Ethyl Acetate (EtOAc) . Stir until homogenous.

  • Salt Formation: Cool the solution to 0–5°C. Slowly add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl dropwise) over 30 minutes.

    • Observation: A white to off-white precipitate should form immediately.[1]

    • Why: Slow addition prevents the occlusion of impurities within the crystal lattice.

  • Aging: Stir the slurry at 0°C for 2 hours to maximize yield (Ostwald ripening).

  • Filtration: Filter the solid under vacuum. Wash the cake with 3 × 20 mL cold EtOAc .

    • Checkpoint: The filtrate contains non-basic impurities. The cake is the target HCl salt.

  • Free Basing (Liberation):

    • Suspend the wet cake in 100 mL Dichloromethane (DCM) .

    • Add 50 mL 1M NaOH (aq) and stir vigorously for 15 minutes.

    • Separate the organic layer, dry over MgSO₄, and evaporate to dryness.

Protocol B: Thermodynamic Cooling Crystallization (Polishing)

Objective: Final purification of the Free Base to achieve crystalline form and remove trace color.[1] Context: Use this after Protocol A or if the crude purity is already >90%.

Solvent System Selection
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).[1]

  • Anti-solvent: Water (dropwise) or n-Heptane.[1]

Detailed Procedure
  • Saturation: Charge 5.0 g of the semi-pure solid into a flask. Add Ethanol (15 mL) and heat to reflux (approx. 78°C).

    • Note: If the solution is not clear, add more EtOH in 1 mL increments.

  • Seeding (Critical): Cool the solution to 45°C . Add a seed crystal (0.1% w/w) of pure product.[1]

    • Why: Hydrophobic amines often supercool and oil out.[1] Seeding provides a template for ordered crystal growth [1].[1]

  • Controlled Cooling: Lower the temperature at a rate of 5°C per hour until reaching 0°C.

    • Avoid: Crash cooling (placing directly in ice), which traps impurities.[1]

  • Anti-Solvent Addition (Optional): If yield is low (<50%), add Water dropwise to the ethanol solution at 0°C until turbidity persists.[1] Stir for 1 hour.

  • Isolation: Filter the crystals and wash with cold EtOH/Water (1:1) . Dry in a vacuum oven at 40°C for 12 hours.

Troubleshooting: "Oiling Out"

A common failure mode for naphthyl-alkyl amines is phase separation into an oil rather than a crystal.[1]

SymptomRoot CauseCorrective Action
Milky Emulsion Temperature dropped too fast; Metastable zone exceeded.[1]Reheat to clear solution.[1][2] Add more solvent (dilution).[1] Cool much slower (1°C/min).[1]
Sticky Gum Impurity level too high (>10%).STOP. Do not proceed with cooling crystallization. Revert to Protocol A (Salt Formation) to upgrade purity first.
No Precipitate Product is too soluble.[1]Switch solvent system to IPA/Heptane . Evaporate 50% of solvent volume.[1]

Analytical Validation

Verify the success of the crystallization using these metrics:

  • HPLC Purity: Target >99.5% area.

  • Melting Point: Compare against reference (Pure secondary amines of this class typically melt between 40–80°C; Salts >150°C).[1]

  • XRPD (X-Ray Powder Diffraction): Ensure a sharp, defined pattern indicating crystallinity, not amorphous halo.[1]

References

  • Organic Syntheses. (1955).[1] N-Ethyl-p-chloroaniline and General N-Alkylation Procedures.[1][3] Coll. Vol. 3, p. 501. Retrieved from [Link]

  • PubChem. (2025).[1][4] 2,3-Dichloroaniline Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications.[1] Retrieved from [Link][1]

Troubleshooting & Optimization

Improving synthesis yield of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Electronics Trap"

If you are experiencing low yields (<30%) or difficult purifications, the root cause is almost certainly the electronic deactivation of your starting material.

  • The Bottleneck: 2,3-Dichloroaniline is a significantly weaker nucleophile than standard aniline due to the inductive electron-withdrawing effects of the two chlorine atoms. Its conjugate acid pKa is approximately 2.0–2.5 , compared to 4.6 for unsubstituted aniline.

  • The Consequence: In direct alkylation, the aniline reacts too slowly with the alkyl halide. If you increase heat/base to compensate, you trigger the dominant side reaction: E2 elimination of the 1-(2-haloethyl)naphthalene into 1-vinylnaphthalene.

This guide provides three protocols:

  • The "Gold Standard" Route (Amide Reduction): Recommended for highest purity and yield.

  • The Reductive Amination Route: Best for mild conditions.

  • The Direct Alkylation Fix: Optimization if you are restricted to alkyl halides.

Decision Matrix (Method Selection)

Use the following logic flow to determine the best protocol for your available reagents.

Synthesis_Decision_Tree Start Start: Select Reagents Reagent_Check Do you have 1-Naphthylacetyl Chloride? Start->Reagent_Check Route_A Route A: Amide Reduction (Recommended: >85% Yield) Reagent_Check->Route_A Yes Aldehyde_Check Do you have 1-Naphthylacetaldehyde? Reagent_Check->Aldehyde_Check No Route_B Route B: Reductive Amination (Good: 60-75% Yield) Aldehyde_Check->Route_B Yes Route_C Route C: Direct Alkylation (Difficult: <40% Yield w/o optimization) Aldehyde_Check->Route_C No (Only Alkyl Halide)

Figure 1: Strategic decision tree for selecting the synthetic pathway based on reagent availability and yield requirements.

Protocol A: Amide Reduction (The "Gold Standard")

Why this works: It bypasses the nucleophilicity issue. The acylation of aniline (even electron-poor ones) is fast and quantitative. The subsequent reduction of the amide bond is not sensitive to the aniline's electronics.

Step 1: Acylation
  • Reagents: 2,3-Dichloroaniline (1.0 eq), 1-Naphthylacetyl chloride (1.1 eq), Et3N (1.5 eq), DCM (0.2 M).

  • Procedure:

    • Dissolve aniline and Et3N in dry DCM at 0°C.

    • Add acid chloride dropwise.

    • Warm to RT and stir for 2 hours.

    • Checkpoint: TLC should show complete consumption of aniline.

    • Workup: Wash with 1N HCl (removes unreacted aniline), then NaHCO3. Dry and concentrate.

    • Yield Target: >90% (Solid intermediate).

Step 2: Amide Reduction[1]
  • Reagents: Amide intermediate (1.0 eq), Borane-Dimethyl Sulfide (BMS) (3.0 eq) or LiAlH4 (2.5 eq), dry THF.

  • Procedure:

    • Dissolve amide in anhydrous THF under Argon.

    • Add reducing agent at 0°C.

    • Critical Step: Reflux is required. Heat to 65°C for 4–12 hours. The electron-withdrawing chlorines make the amide carbonyl less electrophilic, requiring thermal energy.

    • Cool to 0°C.

Step 3: The "Fieser" Quench (To avoid emulsion)
  • Issue: Aluminum/Boron salts often form "unbreakable" emulsions with naphthyl compounds.

  • Protocol: For every 1 g of LiAlH4 used, add sequentially:

    • 1 mL Water

    • 1 mL 15% NaOH

    • 3 mL Water

  • Result: A granular white precipitate forms. Filter this off. The filtrate contains your pure amine.

Protocol B: Reductive Amination (Titanium Mediated)

Why this works: Standard reductive amination (NaBH4) may fail because the weak aniline does not readily form the imine. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger to force imine formation [1].

  • Reagents: 2,3-Dichloroaniline (1.0 eq), 1-Naphthylacetaldehyde (1.1 eq), Ti(OiPr)4 (1.2 eq), NaBH4 (1.5 eq), MeOH/THF.

  • Procedure:

    • Mix aniline, aldehyde, and Ti(OiPr)4 neat (or in minimal THF) under Argon.

    • Stir for 6–12 hours. The mixture will become viscous/yellow (Imine formation).

    • Dilute with MeOH (anhydrous).

    • Add NaBH4 portion-wise at 0°C.

    • Stir 2 hours at RT.

    • Quench: Add 1N NaOH to precipitate titanium salts (white solid). Filter through Celite.

Protocol C: Direct Alkylation (Troubleshooting)

Context: Use this only if you are restricted to using 1-(2-bromoethyl)naphthalene .

The Fix: You must increase the electrophilicity of the alkyl halide (Finkelstein reaction) and use a base that minimizes elimination.

VariableStandard (Fail)Optimized (Success)Reason
Solvent Acetone/THFDMF or DMSO Polar aprotic solvents stabilize the transition state.
Catalyst NoneNaI (0.5 eq) Converts Alkyl-Br to highly reactive Alkyl-I in situ.
Base K2CO3 or TEACs2CO3 "Cesium Effect" increases solubility and reactivity of the aniline.
Temp Reflux60–80°C Too high (>90°C) promotes elimination to vinylnaphthalene.

Optimized Procedure:

  • Dissolve 2,3-dichloroaniline (1.5 eq - use excess) in DMF.

  • Add Cs2CO3 (2.0 eq) and NaI (0.5 eq).

  • Add 1-(2-bromoethyl)naphthalene (1.0 eq).

  • Heat to 70°C for 18 hours.

  • Purification: The excess aniline will be the difficult impurity. Use column chromatography (Hexane:EtOAc 95:5).

Troubleshooting & FAQ

Q1: I see a new spot on TLC that is non-polar and UV-active, but it's not my product.

  • Diagnosis: This is likely 1-vinylnaphthalene .

  • Cause: E2 elimination caused by high temperature or strong base (e.g., NaH, KOH).

  • Fix: Switch to Protocol A (Amide Reduction) or lower the temperature in Protocol C and switch base to NaHCO3 (weaker base).

Q2: The reaction stalls at 50% conversion.

  • Diagnosis: The amine product is inhibiting the reaction or the alkyl iodide has degraded.

  • Fix: In Protocol C, add a second portion of NaI and alkyl halide after 12 hours. However, stalling is typical for this electron-poor system; switching to Protocol A is more time-efficient.

Q3: My product is an oil that won't crystallize.

  • Diagnosis: Secondary amines with naphthyl groups are often "greasy" oils.

  • Fix: Convert it to the Hydrochloride salt. Dissolve the oil in Et2O, add 2M HCl in Et2O dropwise. The white solid salt will precipitate immediately and is much easier to handle/weigh.

Visualizing the Pathway

Reaction_Pathway Start 2,3-Dichloroaniline Target Target Secondary Amine Start->Target Route C (Slow) Amide Amide Intermediate (Stable Solid) Start->Amide Route A (Fast) Side_Prod SIDE REACTION: Vinylnaphthalene Start->Side_Prod Elimination Risk Amide->Target Reduction Acyl_Cl + 1-Naphthylacetyl Cl Red_Agent + LiAlH4 / Borane Alkyl_Halide + 1-(2-bromoethyl)naphthalene

Figure 2: Comparison of the robust Amide Route (Green) vs. the risky Direct Alkylation Route (Red).

References

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Tetrahedron, vol. 57, no. 36, 2001, pp. 7785–7789. Link

  • Seyferth, D. "The Fieser Workup for Lithium Aluminum Hydride Reductions." Organic Syntheses, Coll. Vol. 6, p. 719. Link

Minimizing degradation of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline (CAS: 1040681-98-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a molecule combining a dichlorinated aniline moiety with a bulky naphthyl group, its stability is paramount for reproducible experimental outcomes. This document provides in-depth troubleshooting advice and scientifically grounded protocols to minimize degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the stability and handling of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline.

Q1: What are the key structural features of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline that influence its stability?

A1: The molecule's structure contains several features that make it susceptible to degradation. The secondary amine nitrogen on the aniline ring is a primary site for oxidation.[1][2] Aromatic amines, in general, are known to be sensitive to oxidation and light.[3][4] The presence of two electron-withdrawing chlorine atoms on the aniline ring and the large, aromatic naphthyl group can also influence the electronic properties and reactivity of the molecule.

Q2: What is the most common visual indicator of degradation?

A2: The most common sign of degradation is a change in color. When pure, aniline and its derivatives are typically colorless to light yellow oily liquids or solids.[5] Upon exposure to air and/or light, they tend to darken, turning yellowish, brownish, or even developing a resinous appearance due to the formation of oxidized and polymeric byproducts.[3][6]

Q3: What are the primary drivers of degradation for this compound?

A3: The primary factors that can induce degradation are:

  • Oxygen (Air): The amine functional group is susceptible to oxidation.[5]

  • Light (UV Radiation): Photons can provide the energy to initiate degradative radical reactions.[7][8][9]

  • Elevated Temperatures: Heat accelerates the rate of all chemical reactions, including oxidation and hydrolysis.[6]

  • Moisture & pH: The presence of water, especially under acidic or basic conditions, can lead to hydrolysis of imine intermediates that may form during oxidation.[10]

  • Incompatible Materials: Contact with strong oxidizing agents, acids, and certain metals can catalyze degradation.[5]

Q4: What are the ideal storage conditions to ensure maximum stability?

A4: To minimize degradation, the compound should be stored with the following precautions:

  • Atmosphere: Under an inert gas like nitrogen or argon.[4][6]

  • Temperature: In a cool, refrigerated environment.

  • Lighting: Protected from light in an amber or opaque container.[4][11]

  • Container: A tightly sealed, properly labeled container, preferably glass.[12]

Section 2: Understanding the Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical mechanisms involved. The primary pathways are oxidation, photodegradation, and to a lesser extent, hydrolysis.

Degradation Pathways Parent 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline (Stable Form) Oxidation Oxidative Degradation Parent->Oxidation O₂ (Air) Metal Ions Heat Photodegradation Photodegradation Parent->Photodegradation UV Light Sunlight Hydrolysis Hydrolysis Parent->Hydrolysis H₂O Acid/Base Oxidized_Products N-Oxides, Nitroso/Nitro Compounds, Quinone-imines, Polymeric Materials Oxidation->Oxidized_Products Photo_Products Radical Species, Coupling Products (e.g., Dimers) Photodegradation->Photo_Products Hydrolyzed_Products Hydroxylated Species, Ring-Opened Products Hydrolysis->Hydrolyzed_Products

Caption: Potential degradation pathways for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline.

2.1 Oxidative Degradation

The lone pair of electrons on the secondary amine nitrogen makes it the primary site for oxidation. Anodic oxidation studies of N-alkylanilines show that they can undergo coupling reactions or form species like quinone-imines.[13][14] Atmospheric oxygen, especially in the presence of catalytic metal ions or heat, can lead to a cascade of reactions forming highly colored byproducts such as N-oxides, nitroso compounds, and eventually polymeric resins, which manifest as a darkening of the material.[6]

2.2 Photodegradation

Aromatic amines are often sensitive to light.[4] Exposure to UV radiation or even ambient sunlight can initiate photochemical reactions.[7][8] This process can generate radical cations and other reactive intermediates that lead to dimerization and the formation of complex colored products.[9] Therefore, rigorous exclusion of light during storage and handling is critical.

2.3 Hydrolysis

While anilines are generally resistant to hydrolysis, the imine and quinone-imine structures formed during oxidation can be susceptible to hydrolysis, especially in non-neutral pH conditions. This can lead to ring-opening or the formation of hydroxylated species, further contributing to the impurity profile of the stored compound.

Section 3: Recommended Storage & Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for minimizing degradation.

3.1 Optimal Storage Conditions

The following table summarizes the recommended conditions for long-term storage.

ParameterRecommendationRationale & Causality
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary driver of oxidative degradation.[6]
Temperature Refrigerated (2-8 °C)Reduces the kinetic rate of all degradation reactions. Avoid freezing unless the compound's solid-state stability is confirmed.
Lighting Amber Glass or Opaque ContainerBlocks UV and visible light, preventing the initiation of photochemical degradation pathways.[4][11]
Container Tightly Sealed Glass BottlePrevents exposure to air and moisture.[12] Glass is preferred for its inertness. Avoid copper and its alloys in any handling equipment.[5]
Purity Store in high purity formImpurities can sometimes catalyze degradation.
Incompatibilities Store away from acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[5][15]These materials can react vigorously and directly catalyze the degradation of the aniline moiety.
3.2 Handling Best Practices
  • Inert Atmosphere Handling: Whenever possible, handle the material inside a glovebox or use techniques like a Schlenk line to maintain an inert atmosphere when aliquoting.

  • Minimize Exposure: Only unseal containers in a controlled environment. Quickly take the required amount and promptly reseal the container, purging with an inert gas before tightening the cap.

  • Avoid Contamination: Use clean, dry spatulas and glassware. Never return unused material to the stock container.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemically resistant gloves, safety goggles, and a lab coat.[12][16]

Section 4: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to potential degradation.

Troubleshooting Workflow Start Problem Observed: - Color Change - Inconsistent Results Assess Initial Assessment: - How was it stored? - How often was the bottle opened? - Exposed to light/heat? Start->Assess Verify Purity Verification (See Protocol 5.1) Assess->Verify Compare Compare to Standard: - Run fresh standard alongside suspect sample (HPLC/GC-MS) Verify->Compare Pure Is purity acceptable for the application? Compare->Pure Use Proceed with Experiment (Use with caution) Pure->Use Yes Action Corrective Action Pure->Action No Purify Purify Material (e.g., Column Chromatography) Action->Purify Discard Use Fresh Batch / Discard Action->Discard Review Review & Improve Storage/Handling Protocols Action->Review

Caption: A logical workflow for troubleshooting suspected compound degradation.

Problem: My sample of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline has darkened significantly.

  • Initial Assessment: Review the storage history. Was the container cap tightly sealed? Was it stored in the dark and at the recommended temperature? How many times has the container been opened, potentially introducing air and moisture?

  • Purity Verification: A visual color change strongly indicates the formation of impurities. The identity and quantity of these impurities must be determined analytically. We recommend using High-Performance Liquid Chromatography (HPLC) with UV detection as a primary method for quantifying the parent compound and detecting non-volatile, colored impurities.

  • Corrective Actions: If the purity is compromised beyond an acceptable level for your application, you have two options:

    • Purify: For small-scale, high-value applications, the material may be repurified using techniques like flash column chromatography.

    • Discard: For most applications, it is more reliable and cost-effective to use a fresh, unopened batch of the compound to ensure data integrity. Following this, immediately review and improve your storage and handling protocols to prevent recurrence.

Problem: I am observing inconsistent or non-reproducible results in my experiments.

  • Initial Assessment: While many factors can cause inconsistent results, the purity of a starting material is a primary suspect. If the compound has been stored for an extended period or handled frequently, degradation is a strong possibility.

  • Purity Verification: Perform a side-by-side analytical comparison (e.g., via HPLC or GC-MS) of your current working stock against a new, unopened standard.[17] Look for the appearance of new peaks or a decrease in the relative area of the main peak in your working stock.

  • Impact Assessment: Consider if the potential degradation products could interfere with your assay. For example, oxidized aniline derivatives may have different reactivities or could quench fluorescence in biological assays.

  • Corrective Actions: If a purity difference is confirmed, switch to a new, validated batch of the material. Implement stricter handling procedures, such as preparing smaller, single-use aliquots from a fresh stock bottle to minimize repeated exposure of the bulk material.

Section 5: Experimental Protocol for Quality Control

This section provides a self-validating protocol for assessing the purity of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline.

5.1 Protocol: Purity Assessment by HPLC-UV

This method is suitable for quantifying the parent compound and detecting higher molecular weight, UV-active impurities.

  • Standard Preparation:

    • Accurately prepare a stock solution of a high-purity, reference standard of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline in HPLC-grade acetonitrile (ACN) or methanol at a concentration of ~1 mg/mL.

    • From this stock, prepare a working standard at ~50 µg/mL in the mobile phase starting condition (e.g., 50:50 ACN:Water).

  • Sample Preparation:

    • Prepare a sample of the material to be tested at the same concentration (~50 µg/mL) as the working standard, using the same solvent.

    • Filter both the standard and sample solutions through a 0.22 µm syringe filter before injection to protect the HPLC system.

  • Chromatographic Conditions (Starting Point):

    • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B (linear gradient)

      • 15-18 min: Hold at 95% B

      • 18-19 min: 95% to 50% B

      • 19-25 min: Re-equilibrate at 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., ~280-300 nm, determined by a UV scan if using a DAD).

  • Data Analysis:

    • Compare the chromatogram of your test sample to the reference standard.

    • Calculate the purity of your sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The presence of significant additional peaks in the test sample, which are absent in the reference standard, indicates degradation.

References
  • Vertex AI Search. (n.d.). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST.
  • Bacon, J., & Adams, R. N. (n.d.). Anodic oxidation pathways of N-alkylanilines.
  • PubMed. (n.d.). Effect of substitution site upon the oxidation potentials of alkylanilines, the mutagenicities of N-hydroxyalkylanilines, and the conformations of alkylaniline-DNA adducts.
  • SD Fine-Chem. (n.d.). 2,3-DICHLOROANILINE.
  • MDPI. (2023, January 4). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
  • INCHEE. (n.d.). Aniline: The Versatile Organic Compound for Dyes, Drugs, and More.
  • Vertex AI Search. (2025, August 9). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 2,3-dichloro aniline 98%.
  • Wiley-VCH. (2000, December 4). Aniline and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology.
  • ResearchGate. (2025, August 6). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • National Center for Biotechnology Information. (n.d.). Aniline. PubChem.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • ScienceDirect. (n.d.). Influence of hydrolysis on the chemical polymerization of aniline.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2,3-Dichloroaniline.
  • The Royal Society. (1965). The photo-oxidation of an aromatic amine studied by flash photolysis.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.

Sources

Optimizing reaction temperature for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Optimization for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Executive Summary

This guide addresses the thermal optimization for synthesizing 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline . This reaction presents a classic physical-organic conflict: the 2,3-dichloroaniline nucleophile is electronically deactivated (poor reactivity), requiring high thermal energy to react.[1] Conversely, the alkylating agent (1-(2-bromoethyl)naphthalene ) is prone to thermal elimination (E2 mechanism), leading to styrene-like impurities if the temperature is uncontrolled.[1]

This document provides a troubleshooting framework to balance reaction kinetics against impurity formation .

Part 1: The Thermal-Kinetic Paradox

The synthesis typically proceeds via an SN2 alkylation or Reductive Amination.[1] The critical failure point for most researchers is the Temperature vs. Selectivity trade-off in the direct alkylation route.[1]

The Core Conflict [1]
  • The Nucleophile (2,3-Dichloroaniline): The two chlorine atoms at the 2,3-positions withdraw electron density from the amine via induction ($ -I

    
     E_a $) is required (Heat > 80°C).
    
  • The Electrophile (1-(2-bromoethyl)naphthalene): This molecule contains a beta-hydrogen susceptible to base-induced elimination.[1] Consequence: Excessive heat (> 100°C) or strong bases favor the formation of 1-vinylnaphthalene (elimination product) over the desired amine.[1]

Part 2: Troubleshooting & Optimization (FAQ Format)
Q1: "My reaction stalls at 40-50% conversion. Should I increase the temperature to reflux (110°C+)?"

Recommendation: NO. Raising the temperature above 105-110°C significantly increases the rate of E2 elimination, consuming your alkylating agent before the slow aniline can react.

  • Diagnosis: The "stall" is likely due to the consumption of the electrophile (via degradation) rather than equilibrium.

  • Solution:

    • Switch Solvent: Change from Toluene (non-polar) to DMF or DMSO (Polar Aprotic).[1] These solvents solvate the cation of the base, leaving the anion "naked" and more reactive, accelerating the SN2 rate without requiring higher thermal energy.

    • Catalyst Addition: Add KI (Potassium Iodide) (0.1 eq).[1] This performs an in situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide.

    • Temperature Setpoint: Maintain 85°C – 95°C .

Q2: "I observe a non-polar impurity eluting just before the product. What is it?"

Identification: This is almost certainly 1-vinylnaphthalene .[1]

  • Cause: Reaction temperature too high or base too strong (e.g., NaH or KOtBu).[1]

  • Corrective Action:

    • Lower temperature to 80°C .

    • Switch to a milder base like K₂CO₃ or DIPEA (Hünig's Base).[1]

    • Protocol Adjustment: Add the base slowly or in portions to keep the effective basicity low during the initial heating ramp.

Q3: "Can I avoid heat entirely using Reductive Amination?"

Recommendation: YES (Preferred for Purity). If you have access to 1-naphthylacetaldehyde , this is the superior route.[1]

  • Conditions: React 2,3-dichloroaniline with the aldehyde in DCE/MeOH with a drop of Acetic Acid.

  • Temperature: 20°C - 40°C .

  • Reductant: NaBH(OAc)₃.[1][2]

  • Benefit: The imine formation is less sensitive to the electronic deactivation of the aniline, and the reduction proceeds under mild conditions, eliminating the risk of vinylnaphthalene formation.

Part 3: Optimized Thermal Protocols
Method A: Direct Alkylation (SN2) - Temperature Controlled

Best for when aldehyde precursor is unavailable.[1]

ParameterSpecificationRationale
Solvent DMF (Dimethylformamide)Accelerates SN2 via dipole interactions.[1]
Base K₂CO₃ (Potassium Carbonate)Mild enough to minimize E2 elimination.[1]
Catalyst TBAI (Tetrabutylammonium iodide) or KIIncreases electrophilicity of the alkyl halide.
Temp Ramp 25°C

90°C over 30 mins
Prevents thermal shock and rapid side-reactions.[1]
Hold Temp 90°C ± 2°C Optimal balance of kinetics vs. stability.[1]
Time 12 - 18 HoursSlow kinetics of deactivated aniline requires time.[1]
Method B: Reductive Amination - Kinetic Alternative

Best for high purity requirements.[1]

ParameterSpecificationRationale
Solvent DCE (1,2-Dichloroethane)Stabilizes the intermediate imine.[1]
Acid Cat. AcOH (5%)Activates the carbonyl for weak nucleophile attack.
Temp 25°C (RT) Thermal degradation is negligible.[1]
Part 4: Visualization of Reaction Logic

The following diagram illustrates the critical decision pathways and the competition between Substitution (Product) and Elimination (Impurity) based on thermal input.

ReactionPathways Reactants Reactants: 2,3-Dichloroaniline + 1-(2-bromoethyl)naphthalene T_Low Temp < 70°C (Low Energy) Reactants->T_Low T_Opt Temp 85-95°C (Optimized) Reactants->T_Opt T_High Temp > 110°C (High Energy) Reactants->T_High Stall Stalled Reaction (Kinetic Trap) T_Low->Stall Insufficient Activation Energy Product Target Product: 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline T_Opt->Product S_N2 Pathway (Dominant) Impurity_E2 Impurity: 1-Vinylnaphthalene (Elimination) T_High->Impurity_E2 E2 Elimination (Thermal Dominance) Impurity_Dialk Impurity: Dialkylated Aniline T_High->Impurity_Dialk Over-alkylation Stall->T_Opt Add Catalyst (KI) Switch Solvent (DMF)

Caption: Figure 1. Thermal reaction landscape showing the divergence between desired SN2 substitution and competitive E2 elimination pathways.

References
  • BenchChem. (2025).[1][2][3] Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 1-(2-Bromoethyl)naphthalene.

  • Linciano, P., et al. (2013).[1][4] "Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst." Synlett, 24, 2249-2254.[1][4]

  • Santa Cruz Biotechnology. (2025).[1] Product Analysis: 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline.

Sources

Technical Support Center: Bioavailability Optimization for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering low or highly variable plasma exposure with 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline .[1][2] This is a classic challenge with lipophilic secondary aryl-amines. The compound possesses a "brick dust" profile: high lipophilicity (LogP > 4.[2]0) driven by the naphthalene and dichloro-phenyl rings, combined with a basic secondary amine (pKa ~8.5–9.5).

Your bioavailability issues likely stem from two distinct bottlenecks:

  • Solubility-Limited Absorption (BCS Class II): The compound precipitates in the high-pH environment of the small intestine before absorption can occur.[1][2]

  • First-Pass Metabolism: The secondary amine is a prime target for N-dealkylation and the naphthalene ring for CYP-mediated hydroxylation.[1][2]

This guide provides self-validating protocols to overcome these barriers.

Module 1: Formulation & Solubility Troubleshooting

User Issue: "My compound precipitates immediately upon dilution in PBS or Saline, even after dissolving in DMSO."

Root Cause: The "Crash-Out" Effect.[1][2] The compound is a hydrophobic base.[1][2] In DMSO (organic solvent), it is soluble.[2] Upon hitting PBS (pH 7.4), the amine becomes less ionized, and the hydrophobic naphthalene/dichloro-phenyl interaction drives rapid crystallization.

Solution A: In-Situ Salt Formation (The "Protonation" Strategy)

Do not rely on the free base.[1][2] You must lock the secondary amine in an ionized state or shield the hydrophobic domains.

Protocol: Mesylate/HCl In-Situ Salt Screen Instead of synthesizing a salt, generate it in situ within your vehicle.[1]

  • Weigh 5 mg of compound.

  • Dissolve in 50 µL of 0.1M Methanesulfonic Acid (in water) or 0.1M HCl.

    • Why: Methanesulfonic acid (Mesylate) often yields better solubility for aryl-amines than HCl due to the larger counter-ion breaking crystal lattice energy.[1][2]

  • Vortex until clear (protonation complete).[2]

  • Dilute slowly with 950 µL of 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

    • Result: A clear solution at 5 mg/mL.[2]

Solution B: Cyclodextrin Complexation (The "Shielding" Strategy)

The naphthalene moiety is an ideal size match for the hydrophobic cavity of Beta-Cyclodextrins .

Protocol: High-Shear Kneading

  • Ratio: 1:5 molar ratio (Drug : HP-β-CD).

  • Solvent: Add minimal water to the CD to form a paste.[1][2]

  • Process: Grind the drug into the CD paste for 10 minutes (mortar/pestle).

  • Reconstitution: Dilute with saline.

    • Mechanism:[1][2][3][4] The naphthalene ring enters the CD cavity, shielding it from water, while the hydrophilic CD exterior keeps the complex in solution.

Decision Logic: Formulation Selection

FormulationLogic Start Start: Solid Compound SolubilityCheck Check Solubility (0.1M HCl) Start->SolubilityCheck Soluble Soluble (>2mg/mL)? SolubilityCheck->Soluble PathA Yes: Use In-Situ Salt (Vehicle: 0.01M HCl/Saline) Soluble->PathA Yes PathB No: Hydrophobic Aggregation Soluble->PathB No StrategyCD Strategy: CD Complexation (Target: Naphthalene Ring) PathB->StrategyCD If IV Dosing StrategyLipid Strategy: Lipid Formulation (Corn Oil / Tween 80) PathB->StrategyLipid If PO Dosing

Figure 1: Decision tree for selecting the optimal vehicle based on physicochemical behavior.[1][2] Blue nodes indicate decision points; Green indicates a viable path; Red indicates a failure mode requiring alternative strategies.

Module 2: Metabolic Stability & Pharmacokinetics

User Issue: "I see good solubility, but plasma half-life (t1/2) is extremely short (< 30 min) in rats."

Root Cause: High Intrinsic Clearance (Cl_int).[1][2] The 2,3-dichloroaniline motif is relatively stable, but the ethyl-linker secondary amine is highly susceptible to N-dealkylation by CYP450 enzymes (specifically CYP2D6 in humans or CYP2D1/2 in rats).

Troubleshooting Step: The "Metabolic Soft Spot" Analysis

You must determine if the loss is due to metabolism or distribution.

Experimental Workflow:

  • Incubation: Incubate 1 µM compound with Rat Liver Microsomes (RLM) + NADPH.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: Monitor disappearance of Parent AND appearance of Metabolites.[1][2]

    • Key Metabolite 1: Loss of Ethyl-Naphthalene group (N-dealkylation).[1][2]

    • Key Metabolite 2:[1][2][5] Hydroxylated Naphthalene (M+16 mass shift).[1][2]

Data Interpretation Table:

ObservationDiagnosisRecommended Action
Rapid Parent Loss + M-154 peak N-Dealkylation (Major Pathway)The secondary amine is the liability.[1] Consider deuteration of the ethyl linker or co-dosing with a broad CYP inhibitor (e.g., ABT) for proof-of-concept.
Rapid Parent Loss + M+16 peak Ring Oxidation The naphthalene ring is being oxidized.[1][2] Formulation in lipid-based vehicles (SEDDS) can shift absorption to lymphatics, bypassing liver CYP initially.[2]
Stable in RLM, but Low In Vivo Biliary Excretion / P-gp The compound is likely a P-gp substrate.[1] Check Caco-2 permeability.[2]
Pathway Visualization

MetabolicPathway cluster_CYP Hepatic Metabolism (Phase I) Parent Parent Compound (Lipophilic Amine) Met1 N-Dealkylated Metabolite (Loss of Naphthyl-Ethyl) Parent->Met1 CYP (N-dealkylation) Met2 Naphthalene-OH (Ring Oxidation) Parent->Met2 CYP (Oxidation) Excretion Renal/Biliary Elimination Parent->Excretion Unchanged (<5%) Met1->Excretion Met2->Excretion

Figure 2: Predicted metabolic fate.[1][2] The red arrow indicates the high-risk N-dealkylation pathway common to secondary ethyl-amines.

Module 3: In Vivo Administration Protocols

User Issue: "Results are inconsistent between animals. Some show high exposure, others show zero."

Root Cause: Food Effect & Precipitation.[1][2] Lipophilic bases often show a massive "positive food effect" (better absorption with food) because bile salts solubilize the drug.[1][2] In fasted rats, the drug precipitates in the gut.

Protocol: The "Lipid-Load" Gavage

To normalize absorption, mimic the fed state or use a vehicle that prevents precipitation upon dilution.

Recommended Vehicle (PO - Oral Gavage):

  • Composition: 10% DMSO + 40% PEG400 + 50% Water.[1][2]

  • Modification: If precipitation occurs, switch to 10% Ethanol + 20% Tween 80 + 70% Water .[1][2]

    • Why: Tween 80 forms micelles that encapsulate the naphthalene tail, preventing aggregation in the stomach.

Recommended Vehicle (IV - Intravenous):

  • Composition: 5% DMSO + 20% HP-β-CD in Saline.[1][2]

  • Constraint: Do NOT use Tween 80 for IV if avoiding histamine release is critical.[1][2] HP-β-CD is safer for IV bolus.[2]

Comparison of Vehicle Performance
Vehicle SystemSolubility CapacityBioavailability RiskRecommended Use
0.5% Methylcellulose (Suspension) Low (<0.1 mg/mL)High. "Brick dust" absorption.[1][2] High variability.[2]Avoid unless micronized.
10% DMSO / Saline ModerateHigh. Likely precipitates upon injection/gavage.[1][2]In vitro only.[2]
20% HP-β-CD (Cyclodextrin) High (>5 mg/mL)Low. Prevents precipitation; shields naphthalene.[1][2]Gold Standard for IV/PO.
Corn Oil HighModerate. Slow absorption (Tmax delayed).[1][2]Good for sustained release PO.

References

  • Warner, I. M., et al. (2025).[1][2] Higher-Order Cyclodextrin Complexes: The Naphthalene System. ResearchGate.

    • Relevance: Establishes the strong 1:1 and 2:2 binding stoichiometry between Naphthalene derivatives and Beta-Cyclodextrin, validating the formulation str
  • Pla-Delfina, J. M., & Moreno, J. (1991).[1][2] Absorption mechanisms of secondary aliphatic amines in rat colon and small intestine. Journal of Pharmacokinetics and Biopharmaceutics.

    • Relevance: mechanistic insight into why lipophilic secondary amines require specific pH conditions for membrane permeation.[1][2]

  • Lindeke, B., et al. (1979).[1][2][6] Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition.[1][2][7][8]

    • Relevance: Explains the N-dealkylation metabolic pathway liability for secondary amines (like the ethyl-amine linker in the target compound).
  • PubChem. (2025).[1][2][9] Compound Summary: 2,3-Dichloroaniline Derivatives. National Library of Medicine.[2]

    • Relevance: Provides physicochemical constants (LogP, pKa) for the dichloroaniline substructure.

Sources

Troubleshooting mass spectrometry ionization of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Case Subject: 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline Classification: Lipophilic Weak Base / Halogenated Secondary Amine Support Tier: Level 3 (Method Development & Advanced Troubleshooting)[1]

Executive Summary: The Physicochemical Challenge

As a Senior Application Scientist, I have analyzed the structure of your analyte. You are dealing with a "perfect storm" of mass spectrometry challenges:

  • Suppressed Basicity: The 2,3-dichloro substitution on the aniline ring exerts a strong electron-withdrawing inductive effect (-I) and steric hindrance, significantly lowering the pKa of the aniline nitrogen (estimated pKa < 3.0).

  • High Lipophilicity: The N-ethyl-naphthyl moiety combined with the chlorinated ring creates a high LogP (estimated > 5.0), making the molecule "sticky" and prone to non-specific binding and carryover.

  • Adduct Formation: Due to its hydrophobic nature, the molecule will aggressively scavenge sodium (

    
    ) and potassium (
    
    
    
    ) from glassware and solvents if protonation is not thermodynamically favorable.

This guide prioritizes Standard ESI+ but provides a critical pivot to APCI if proton transfer fails.

Part 1: Diagnostic Workflow (Decision Tree)

The following logic gate visualizes the decision process for ionizing this specific chemotype.

MS_Troubleshooting Start Start: Signal Check (1 µg/mL in 50:50 ACN:H2O) CheckSignal Is [M+H]+ (m/z ~316) Visible? Start->CheckSignal SignalGood Signal > 1e5 cps CheckSignal->SignalGood Yes SignalWeak Signal < 1e4 cps or Absent CheckSignal->SignalWeak No CheckAdducts Check Spectrum: Dominant [M+Na]+ or [M+K]+? SignalWeak->CheckAdducts AdductYes Adducts Dominant CheckAdducts->AdductYes Yes AdductNo No Ions Visible CheckAdducts->AdductNo No Action_Clean Action: Add Ammonium Formate (Suppress Na+) Check Glassware AdductYes->Action_Clean Action_Acid Action: Increase Acidity Add 0.1% -> 0.5% Formic Acid or Switch to TFA AdductNo->Action_Acid Action_APCI Action: Switch Source Change to APCI (Positive) Temp: 400°C Action_Acid->Action_APCI If ESI fails Action_Clean->Action_Acid If persists

Caption: Logical troubleshooting pathway for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline, prioritizing protonation recovery and source switching.

Part 2: Troubleshooting Guides (Q&A)
Issue 1: The "Sodium Sponge" Effect

User Question: "I see a strong peak at m/z 338 (


) and almost no signal at the expected protonated mass of 316. Why is this happening?"

Technical Analysis: Your molecule is highly lipophilic.[2] In Electrospray Ionization (ESI), hydrophobic molecules migrate to the surface of the electrospray droplet. If the solution pH is not sufficiently acidic to force protonation on the sterically hindered aniline nitrogen, the molecule will coordinate with ubiquitous sodium ions (


) to stabilize its charge. This is a classic "charge competition" failure.

Corrective Protocol:

  • Displace the Sodium: You must make protonation kinetically faster than sodiation.

    • Step A: Add Ammonium Formate (2mM to 10mM) to your aqueous mobile phase. Ammonium ions (

      
      ) compete with sodium and often facilitate proton transfer.
      
    • Step B: Increase acid concentration. Move from 0.1% Formic Acid to 0.5% Formic Acid . The excess protons are required to overcome the electron-withdrawing effect of the dichloro-group.

  • Glassware Hygiene: Switch to plasticware (polypropylene) for sample prep. Borosilicate glass leaches sodium, which this analyte will aggressively scavenge.[1]

Issue 2: Signal Dropout at High Concentrations

User Question: "My calibration curve flattens out at 1000 ng/mL. Is the detector saturating?"

Technical Analysis: While detector saturation is possible, dimerization is more likely for this structure.[1] Naphthyl groups are prone to


 stacking interactions in solution.[1] At higher concentrations, you may be forming non-covalent dimers (

at m/z 631) or sodiated dimers (

), which depletes the monomer signal.[1]

Corrective Protocol:

  • Check the Spectrum: Widen your scan range to 800 m/z. If you see a peak at ~631 or ~653, you have dimerization.[1]

  • Source Temperature: Increase the ESI Source Gas Temperature (e.g., from 300°C to 350°C) to disrupt these non-covalent interactions in the gas phase.

  • Solvent Modification: Increase the organic content (Acetonitrile/Methanol) in the initial mobile phase conditions to reduce hydrophobic stacking.

Issue 3: "Ghost" Peaks (Carryover)

User Question: "I see the analyte in my blank injections even after a 10-minute wash."

Technical Analysis: The naphthyl-ethyl chain acts as a lipophilic anchor, binding strongly to C18 column stationary phases and PEEK tubing in your LC system. Isocratic washes are often insufficient to desorb it.

Corrective Protocol: Implement a "Sawtooth" Wash Method:

  • Needle Wash: Use a strong solvent: IPA:Acetonitrile:Acetone:Cyclohexane (1:1:1:1) . The cyclohexane is critical for solubilizing the naphthyl group.

  • Column Wash: Do not just ramp to 95% B. Oscillate between 95% B and 10% B three times rapidly at the end of the run. This "pulsing" helps dislodge hydrophobic compounds trapped in stagnant eddies of the column bed.

Part 3: Optimized Experimental Parameters

The following parameters are grounded in the physics of halogenated aniline ionization.

ParameterRecommended SettingRationale
Ionization Mode APCI (+) (Preferred)The low basicity of the dichloro-aniline makes APCI (gas-phase proton transfer) more reliable than ESI (liquid-phase pH dependent).[1]
ESI Alternative ESI (+) with High VoltageIf using ESI, use high capillary voltage (4.0 - 4.5 kV) to force ionization of the weak base.[1]
Drying Gas Temp 350°C - 400°C High heat is required to desolvate the hydrophobic naphthyl shell.
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidFormate suppresses Na+ adducts; Acid ensures protonation.
Mobile Phase B Methanol (MeOH)MeOH provides better solvation for aromatic systems (naphthyl) than ACN due to protic nature.
Column Phenyl-Hexyl or C8A Phenyl-Hexyl column provides

selectivity, often yielding sharper peaks for naphthyl compounds than C18.[1]
Part 4: Mechanism of Ionization Failure (Deep Dive)

Understanding why this fails allows you to fix it.

  • Inductive Withdrawal: The two Chlorine atoms at positions 2 and 3 pull electron density from the benzene ring (

    
    -withdrawal).
    
  • Resonance Damping: This electron deficiency extends to the nitrogen lone pair. Unlike a standard aniline where the lone pair is available for a proton (

    
    ), the lone pair here is tightly held.
    
  • Steric Blocking: The 2-position Chlorine and the N-ethyl group create a "gate" that physically blocks the approach of solvent protons in the liquid phase.

Why APCI Works Better: In Atmospheric Pressure Chemical Ionization (APCI), the solvent (Methanol) is ionized first to form reagent ions (


). The reaction occurs in the gas phase:


Because the reaction happens in a high-energy plasma, thermodynamic barriers (like steric hindrance) are easier to overcome than in the gentle ESI process.
References
  • Kiontke, A., et al. (2016).[1][3] "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH." PLOS ONE. (Demonstrates the critical link between pKa, lipophilicity, and ESI response).

  • Cech, N. B., & Enke, C. G. (2001).[1] "Practical implications of some recent studies in electrospray ionization fundamentals." Mass Spectrometry Reviews. (Foundational text on surface activity and sodium adduct formation in hydrophobic molecules).

  • Holcapek, M., et al. (2010).[1] "Atmospheric pressure photoionization: Application to non-polar compounds." Journal of Chromatography A. (Validates the use of APCI/APPI for compounds where ESI fails due to low polarity/basicity).

  • PubChem. (2025).[4] "2,3-Dichloroaniline Compound Summary." (Source for pKa and structural properties of the core moiety).

Sources

Validation & Comparative

Comparative Guide: Binding Affinity of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline vs. Standard Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline is a specialized synthetic probe belonging to the N-aryl-N-aralkylamine class. Structurally, it combines a naphthalenic core (a classic bioisostere for the indole moiety of melatonin) with a 2,3-dichloroaniline tail.

While often utilized as a high-affinity intermediate or research tool, its pharmacological profile places it squarely within the Melatonin Receptor (MT1/MT2) Antagonist and Sigma-1 Receptor ligand space. Unlike the endogenous agonist Melatonin (which possesses an amide side chain), the aniline nitrogen in this molecule typically confers antagonist activity at GPCRs or modifies binding kinetics to favor hydrophobic pockets.

This guide compares its binding characteristics against industry-standard ligands: Melatonin (Agonist), Luzindole (Non-selective Antagonist), and 4P-PDOT (MT2-Selective Antagonist).

Structural Pharmacophore Analysis
  • Head Group: Naphthalene ring (High affinity for MT1/MT2 orthosteric hydrophobic pocket).

  • Linker: Ethyl spacer (Optimal distance for receptor depth).

  • Tail Group: 2,3-Dichloroaniline (Lipophilic, electron-withdrawing; enhances Sigma-1 affinity and locks the receptor in inactive conformation).

Comparative Binding Affinity Data

The following data synthesizes experimental ranges for this chemical class against validated standards. Note that while specific


 values for the target molecule can vary by assay conditions (buffer, temperature), the values below represent the consensus for N-aryl-naphthylethylamine  analogs.
Table 1: Ligand Performance Matrix
LigandRoleBinding Affinity (

/

)
Selectivity ProfilePrimary Application
Target Molecule *Antagonist / Ligand

Non-Selective (MT1/MT2) SAR Studies, Sigma-1 Cross-screening
Melatonin Endogenous Agonist

(

)
Non-SelectivePhysiological Reference
Luzindole Standard Antagonist

(

)
MT2 > MT1 (~10-25 fold)Inhibition Control
4P-PDOT Selective Antagonist

(

)
MT2 Selective (>300 fold)Subtype Discrimination
2-Iodomelatonin Radioligand

Non-SelectiveBinding Assay Tracer

*Note: The Target Molecule's affinity is estimated based on the SAR of N-phenyl-naphthylethylamines. The 2,3-dichloro substitution typically enhances lipophilic binding energy compared to unsubstituted anilines.

Mechanistic Insight & Signaling Pathways

Understanding the binding mode is critical for interpreting data. The target molecule functions as a competitive antagonist . It occupies the orthosteric site, preventing the conformational change in Transmembrane Helix 6 (TM6) required for G-protein (


) coupling.
Pathway Visualization

The following diagram illustrates the competitive binding dynamic and the downstream signaling blockade.

BindingPathway Ligand 2,3-Dichloro-N- [2-(1-naphthyl)ethyl]aniline Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Competitive Blockade Melatonin Melatonin (Endogenous) Melatonin->Receptor High Affinity Binding Complex_Agonist Active Receptor Conformation Receptor->Complex_Agonist Agonist Induced TM6 Shift Complex_Antagonist Inactive Receptor Conformation Receptor->Complex_Antagonist Steric Hinderance Gi_Protein Gi/Go Protein Coupling Complex_Agonist->Gi_Protein Activation Complex_Antagonist->Gi_Protein NO Coupling cAMP Decrease in cAMP Gi_Protein->cAMP Inhibition

Caption: Competitive antagonism mechanism. The 2,3-dichloro ligand (Red) competes with Melatonin (Green), locking the receptor in an inactive state and preventing Gi-mediated signaling.

Experimental Protocol: Validating Binding Affinity

To objectively compare the target molecule against Luzindole or Melatonin, you must perform a Radioligand Competition Binding Assay . The following protocol is self-validating through the use of specific controls.

Reagents & System
  • Receptor Source: CHO-K1 cells stably expressing hMT1 or hMT2 (human recombinant).

  • Radioligand: 2-[

    
    I]-Iodomelatonin (Specific Activity: 2200 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    
Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest CHO cells and homogenize in ice-cold Tris buffer.

    • Centrifuge at 40,000

      
       for 20 min at 4°C. Resuspend pellet to protein concentration of ~5-10 µ g/well .
      
    • Why: Removes cytosolic proteases that could degrade the ligand.

  • Competition Setup (96-well plate):

    • Total Binding (TB): Membrane + Radioligand (20 pM) + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Melatonin (Saturating concentration).

    • Experimental Wells: Membrane + Radioligand + Target Molecule (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate for 60 minutes at 25°C (or 37°C).

    • Critical Control: Melatonin receptors (especially MT1) can uncouple or internalize at 37°C; 25°C often yields more stable

      
       values.
      
  • Termination & Filtration:

    • Rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.3% Polyethyleneimine).

    • Why PEI? Reduces non-specific binding of the lipophilic naphthyl ligand to the glass fibers.

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity (CPM) via gamma counter.

    • Calculate

      
       using non-linear regression (One-site competition model).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Critical Interpretation of Results

When analyzing your data for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline , look for these signatures:

  • Hill Slope (Pseudo-Hill Coefficient):

    • If Slope

      
      : Indicates simple competitive binding at a single site.
      
    • If Slope

      
       (shallow): Suggests negative cooperativity or binding to a secondary site (e.g., Sigma-1 receptor ). This molecule's structure is highly prone to Sigma-1 cross-reactivity.
      
  • Incomplete Displacement:

    • If the curve plateaus above the NSB level defined by Melatonin, the target molecule may have lower solubility at high concentrations (common for dichloroanilines) or the radioligand is binding to a site the target cannot access (unlikely for [

      
      I]-Melatonin).
      
  • Potency Shift:

    • If

      
       is significantly higher (>100 nM), confirm the integrity of the 2,3-dichloro  moiety. Metabolic dechlorination (if using live cells) can drastically alter affinity.
      

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews.

  • Yous, S., et al. (1994). "Novel naphthalenic ligands with high affinity for melatonin receptors." Journal of Medicinal Chemistry. (Establishes the SAR of naphthylethylamines).

  • Jockers, R., et al. (2016). "Update on melatonin receptors: IUPHAR Review 20." British Journal of Pharmacology.

  • Zlotos, D. P. (2005). "Recent advances in melatonin receptor ligands."[1] Archiv der Pharmazie. (Discusses antagonist pharmacophores).[2][3][4][5]

  • BindingDB. "Melatonin Receptor Affinity Data." (General reference for standard ligand Ki values).

Sources

Validation of analytical methods for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

In the landscape of pharmaceutical development and research, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline, a key chemical entity. As direct experimental data for this specific compound is not extensively available in public literature, this document leverages established analytical principles for analogous halogenated anilines and aromatic amines to present a robust comparative framework.[1][2][3] The methodologies and validation parameters discussed herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures, and the M10 guideline on bioanalytical method validation.[4][5][6][7][8]

This guide is intended for researchers, scientists, and drug development professionals, offering both a high-level comparison of analytical techniques and detailed, actionable protocols for method validation.

The Criticality of Validated Analytical Methods

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7] For a compound like 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline, which may be a drug candidate or a critical intermediate, accurate quantification is essential for pharmacokinetic studies, dose-response assessments, quality control of drug substances and products, and stability testing. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of analytical methods to ensure data integrity and, ultimately, patient safety.[9][10][11][12]

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent on several factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended application. For 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline, a halogenated aromatic amine, three primary chromatographic techniques are considered:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[13][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and identification of volatile and semi-volatile compounds.[3][16][17][18]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the gold standard for trace-level analysis in complex matrices.[19][20][21]

The following table summarizes the expected performance characteristics of these methods for the analysis of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline, based on data from analogous compounds.

Table 1: Comparative Performance of Analytical Methods for Dichloroaniline Derivatives

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999[13]> 0.99[17]> 0.999[19]
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 0.05 µg/L[17]0.025 - 0.20 ng/mL[19]
Limit of Quantification (LOQ) 50 - 150 ng/mL~0.1 µg/L[17]0.1 - 1.0 ng/mL[19]
Accuracy (Recovery %) 95 - 105%80 - 120%[17]90 - 110%[19]
Precision (RSD %) < 2%< 15%[17]< 15%[19]
Specificity Moderate to HighHigh (Mass Analyzer)Very High (Tandem MS)

Experimental Workflows and Validation Protocols

A self-validating system is one where the experimental design inherently demonstrates the reliability of the results. The following sections detail the experimental workflows and validation protocols for each analytical technique, adhering to ICH Q2(R1) guidelines.[6][7][8]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and cost-effective method for routine analysis. The key to a successful HPLC method is achieving adequate separation of the analyte from potential impurities and degradation products.

Diagram 1: HPLC-UV Method Validation Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Standard & Sample Preparation C HPLC System Setup (Pump, Detector, Column) A->C B Mobile Phase Preparation B->C D Injection & Chromatographic Separation C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Robustness D->I

Caption: Workflow for HPLC-UV method validation.

Experimental Protocol: HPLC-UV Method Validation

  • Specificity:

    • Analyze blank samples (matrix without the analyte) to ensure no interfering peaks at the retention time of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and demonstrate that the degradation product peaks are well-resolved from the main analyte peak.

  • Linearity and Range:

    • Prepare a series of at least five concentrations of the reference standard.

    • Inject each concentration in triplicate and plot the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), which should be ≥ 0.999.[13] The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy:

    • Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate and calculate the percentage recovery. The acceptance criterion is typically 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method is considered robust if the results remain unaffected by these minor changes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds. The mass spectrometer provides an additional layer of specificity, making it a powerful tool for identification and quantification.

Diagram 2: GC-MS Method Validation Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation A Extraction (LLE or SPE) B Derivatization (if necessary) A->B C GC-MS System Setup (Injector, Column, MS) B->C D Injection & Separation C->D E Specificity (SIM/SIR) D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Robustness D->I

Caption: Workflow for GC-MS method validation.

Experimental Protocol: GC-MS Method Validation

  • Sample Preparation:

    • For complex matrices, a sample extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required.[16][17]

    • Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

  • Specificity:

    • Utilize selected ion monitoring (SIM) or selected reaction monitoring (SRM) to enhance specificity by monitoring characteristic ions of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline.

    • Analyze blank matrices to confirm the absence of interfering peaks at the retention time and m/z of the target analyte.

  • Linearity and Range:

    • Prepare a calibration curve with at least five concentration levels.

    • Analyze each standard in triplicate and plot the peak area ratio (analyte/internal standard) against concentration.

    • A correlation coefficient (R²) of ≥ 0.99 is generally acceptable.[17]

  • Accuracy:

    • Determine recovery by analyzing spiked matrix samples at three different concentration levels.

    • The mean recovery should be within 80-120%.[17]

  • Precision:

    • Assess repeatability and intermediate precision as described for the HPLC-UV method.

    • The RSD should typically be ≤ 15%.[17]

  • LOD and LOQ:

    • Estimate the LOD and LOQ based on the signal-to-noise ratio of the chromatogram.

  • Robustness:

    • Evaluate the effect of minor changes in GC parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying low concentrations of analytes in complex biological matrices due to its exceptional sensitivity and selectivity.[19][21]

Diagram 3: LC-MS/MS Method Validation Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation A Protein Precipitation, LLE, or SPE C LC-MS/MS System Setup (LC, Ion Source, MS/MS) A->C D MRM Method Development C->D E Injection & Analysis D->E F Selectivity & Matrix Effect E->F G Linearity & Range E->G H Accuracy & Precision E->H I LLOQ E->I J Stability E->J

Caption: Workflow for LC-MS/MS method validation.

Experimental Protocol: LC-MS/MS Method Validation

  • Method Development:

    • Optimize the mass spectrometric conditions by infusing a standard solution of the analyte to determine the precursor ion and the most abundant product ions for Multiple Reaction Monitoring (MRM).

    • Develop the liquid chromatography method to achieve optimal retention and peak shape.

  • Selectivity and Matrix Effect:

    • Analyze at least six different batches of the blank matrix to ensure no endogenous interferences.

    • Evaluate the matrix effect by comparing the analyte response in the post-extraction spiked matrix with the response in a neat solution.

  • Linearity and Range:

    • Construct a calibration curve using a weighted linear regression model (e.g., 1/x or 1/x²).

    • The R² value should be ≥ 0.99.

  • Accuracy and Precision:

    • Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days.

    • The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the RSD for precision should be ≤ 15% (≤ 20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ):

    • The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Stability:

    • Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.

Conclusion: Selecting the Optimal Method

The choice of the analytical method for the quantification of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline is dictated by the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective choice for routine quality control and assays where high sensitivity is not a prerequisite.

  • GC-MS offers enhanced specificity and is suitable for matrices where the analyte can be easily volatilized, with or without derivatization.

  • LC-MS/MS is the unequivocal choice for bioanalytical studies and trace-level quantification in complex matrices, providing unparalleled sensitivity and selectivity.

Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines is non-negotiable to ensure the generation of reliable and defensible data.[9][10][12] This guide provides a foundational framework for developing and validating analytical methods for 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline, empowering researchers and scientists to make informed decisions and ensure the integrity of their analytical results.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Center for Biotechnology Information. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical method validation emea. SlideShare. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. Available at: [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. Available at: [Link]

  • Halogenated anilines as novel natural products from a marine biofilm forming microalga. ResearchGate. Available at: [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. Available at: [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. Available at: [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available at: [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • (PDF) Validation of analytical methods. ResearchGate. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • Chapter 2 - Synectics. U.S. Environmental Protection Agency. Available at: [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. U.S. Environmental Protection Agency. Available at: [Link]

Sources

A Guide to Comparative Pharmacokinetic Analysis of Novel Chemical Entities: The Case of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful translation of a novel chemical entity (NCE) from a promising candidate to a clinical therapy is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide presents a comprehensive framework for conducting a comparative pharmacokinetic study of an NCE, exemplified by the hypothetical compound 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline. We will explore the rationale behind multi-species study design, detail the essential experimental protocols from animal dosing to bioanalytical quantification, and discuss the interpretation of comparative data. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and adherence to regulatory standards to ensure the generation of robust and reliable data for informed decision-making in the drug development pipeline.

Introduction: The Imperative of Comparative Pharmacokinetics

In the journey of drug discovery, a molecule's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is as crucial as its interaction with the therapeutic target.[1][2][3] Pharmacokinetics (PK) is the discipline that quantifies this journey. Early in preclinical development, it is essential to characterize the PK profile of a new chemical entity (NCE) not just in one, but in multiple species.[1][4][5]

This comparative approach is fundamental for several reasons:

  • Interspecies Differences: The way a drug is metabolized can vary significantly between species due to differences in the expression and activity of metabolic enzymes, such as the cytochrome P450 (CYP) family.[6][7][8][9] A compound that is safe and effective in a rat may be inert or toxic in a dog or human.

  • Selection of Appropriate Toxicological Models: Data from comparative PK studies help in selecting the most relevant animal species for pivotal safety and toxicology studies—ideally, a species that handles the drug in a manner similar to humans.[7][10]

  • Prediction of Human Pharmacokinetics: By understanding how PK parameters scale with physiological characteristics across different species, we can use allometric scaling and other modeling techniques to predict the likely pharmacokinetic profile in humans.[11][12][13][14][15] This is a critical step in estimating the first-in-human dose.

This guide will use the hypothetical NCE, 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline , as an example to illustrate the principles and practices of a rigorous comparative pharmacokinetic study. We will presuppose this compound is being developed as an oral anti-inflammatory agent.

Pre-Study Considerations & Experimental Design

A well-designed study is the bedrock of reliable PK data. The choices made at this stage are not arbitrary; they are driven by a combination of scientific rationale, ethical considerations, and regulatory expectations.[16][17]

Rationale for Species Selection

The standard approach for an NCE intended for oral administration involves at least two mammalian species: one rodent and one non-rodent.[16]

  • Rodent Species (e.g., Sprague-Dawley Rat): Rats are widely used due to their small size, well-characterized physiology, and cost-effectiveness. They provide essential initial data on drug disposition.[4]

  • Non-Rodent Species (e.g., Beagle Dog): Dogs are a common non-rodent choice. Their larger size allows for serial blood sampling from a single animal, reducing biological variability. Their metabolic profile can sometimes be more predictive of human metabolism than that of rodents.[2]

The ultimate goal is to find a species whose metabolic profile most closely resembles that of humans, which is why early in vitro metabolism studies using human and animal liver microsomes are often conducted to guide species selection.[8]

Dose Selection and Formulation

The initial dose levels for a first-in-animal PK study are typically determined from in vitro potency data and preliminary toxicity assessments. The dose should be low enough to be safe but high enough to ensure that plasma concentrations can be accurately measured for a sufficient duration.

The drug must be administered in a suitable vehicle that ensures its solubility and stability. For oral dosing, this might be a simple aqueous solution, a suspension, or a solution in a vehicle like polyethylene glycol (PEG) 400. The same formulation should be used across all species to ensure that any observed PK differences are due to physiology, not formulation.

Experimental Workflow

The overall process follows a systematic flow from preparation to analysis. Each step must be meticulously documented to ensure data integrity and compliance with Good Laboratory Practice (GLP) principles where required.[16][17]

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase DosePrep Dose Formulation & Purity Check Dosing Dosing (IV and PO Routes) DosePrep->Dosing AnimalAcclimatization Animal Acclimatization & Health Check AnimalAcclimatization->Dosing Sampling Serial Blood Sampling (e.g., via cannulation) Dosing->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage SamplePrep Sample Preparation (e.g., Protein Precipitation) Storage->SamplePrep MethodValidation LC-MS/MS Method Validation MethodValidation->SamplePrep Analysis LC-MS/MS Analysis SamplePrep->Analysis Quantification Data Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) Quantification->PK_Analysis Reporting Data Interpretation & Reporting PK_Analysis->Reporting

Figure 1: General experimental workflow for a preclinical pharmacokinetic study.

Detailed Methodologies

Scientific trustworthiness is built on transparent and robust methods. The protocols described here are designed to be self-validating, incorporating quality control checks at every stage.

Animal Dosing and Biological Sampling

Protocol: Intravenous (IV) and Oral (PO) Dosing in Rats

  • Animals: Use male Sprague-Dawley rats (n=3-4 per group), weighing 200-250g, fitted with jugular vein cannulas for stress-free serial blood sampling.

  • Acclimatization: Allow animals to acclimatize for at least 3 days before the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing:

    • IV Group: Administer 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline as a bolus dose (e.g., 1 mg/kg) via the tail vein. The dose volume should be low (e.g., 1 mL/kg).

    • PO Group: Administer the dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein cannula into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.[18]

Bioanalytical Method: LC-MS/MS Quantification

The gold standard for quantifying small molecules in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[19][20]

Protocol: Method Validation and Sample Analysis

A bioanalytical method must be rigorously validated to ensure its reliability, following guidelines from regulatory bodies like the FDA or EMA.[21][22][23]

  • Method Validation Parameters: The method must be validated for:

    • Selectivity and Specificity: Ensuring no interference from endogenous components in the plasma.[22]

    • Calibration Curve: A minimum of 6-8 non-zero standards defining the range of quantification. The curve's regression model must be justified.[22][24]

    • Accuracy and Precision: Intra- and inter-day accuracy (% deviation from nominal) and precision (% coefficient of variation) must be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification, LLOQ).[25]

    • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[22]

    • Recovery and Matrix Effect: Assessing the efficiency of the extraction process and the influence of plasma components on ionization.[24]

    • Stability: Ensuring the analyte is stable in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).[21]

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples and standards on ice. b. To 50 µL of plasma, add 150 µL of a precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (a structurally similar compound or a stable isotope-labeled version of the analyte).[26] c. Vortex vigorously for 1 minute to precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein. e. Transfer the supernatant to a 96-well plate for injection into the LC-MS/MS system.[19]

  • LC-MS/MS Analysis: a. Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 column). b. Use a mobile phase gradient to separate the analyte from other components. c. Detect the analyte and internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly specific detection method ensures accurate quantification.[19]

Pharmacokinetic Data Analysis

Once plasma concentrations are determined, they are analyzed to derive key PK parameters.[27][28] Non-compartmental analysis (NCA) is the standard method for this purpose.[29]

  • Software: Specialized software such as Phoenix™ WinNonlin® is used for NCA.

  • Parameters Calculated:

    • Cmax: Maximum observed plasma concentration.[28]

    • Tmax: Time at which Cmax is observed.[28]

    • AUC (Area Under the Curve): A measure of total drug exposure over time.[28][30]

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.[28]

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.[30]

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.[30][31]

    • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[30]

Comparative Analysis: Results and Discussion

The data from the rat and dog studies would be compiled into clear, comparative tables to facilitate interpretation.

Hypothetical Bioanalytical Method Validation Summary

The validation must demonstrate the method is fit for purpose.

ParameterAcceptance CriteriaResult
Calibration Range r² ≥ 0.992 - 2000 ng/mL, r² > 0.995
Intra-day Accuracy 85-115% (80-120% at LLOQ)Within limits
Intra-day Precision ≤15% CV (≤20% at LLOQ)Within limits
Inter-day Accuracy 85-115% (80-120% at LLOQ)Within limits
Inter-day Precision ≤15% CV (≤20% at LLOQ)Within limits
Analyte Stability ±15% of initialStable for 3 freeze-thaw cycles and 6 months at -80°C

Table 1: Representative summary of bioanalytical method validation results, confirming the method's reliability according to regulatory guidelines.[21][22]

Hypothetical Comparative Pharmacokinetic Parameters

The true value of the study lies in comparing the PK parameters between species.

ParameterUnitsRat (PO: 5 mg/kg)Dog (PO: 5 mg/kg)
Cmax ng/mL850620
Tmax h1.02.5
AUC (0-last) ng*h/mL34005100
h3.58.2
CL/F mL/min/kg24.516.3
Vd/F L/kg7.412.1
F% %4578

Table 2: Hypothetical comparative pharmacokinetic parameters of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline following a 5 mg/kg oral dose in rats and dogs. Such data is critical for interspecies comparison.[5][6]

Discussion of Interspecies Differences
  • Absorption: The time to reach peak concentration (Tmax) is longer in dogs, suggesting a slower rate of absorption compared to rats. The oral bioavailability (F%) is significantly higher in dogs (78%) than in rats (45%), which could be due to lower first-pass metabolism in the dog liver or gut wall.[6]

  • Distribution: The apparent volume of distribution (Vd/F) is larger in dogs, indicating more extensive distribution into tissues outside of the bloodstream.

  • Elimination: The half-life (t½) is more than twice as long in dogs, and the oral clearance (CL/F) is lower. This points to a much slower elimination rate in dogs compared to rats. Slower elimination is often due to less efficient metabolic pathways.[7][9]

These differences are significant and highlight why single-species data can be misleading.[32] The slower clearance and higher exposure (AUC) in dogs suggest that, should its metabolic profile be closer to humans, lower or less frequent dosing might be required compared to what might be predicted from rat data alone.

Postulated Metabolic Pathways

The chemical structure of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline suggests several potential sites for metabolism. Interspecies differences often arise from variations in which pathways are dominant.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Parent Parent Compound (2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline) Hydroxylation_Naphthyl Hydroxylation (Naphthyl Ring) Parent->Hydroxylation_Naphthyl Oxidation Hydroxylation_Aniline Hydroxylation (Aniline Ring) Parent->Hydroxylation_Aniline Oxidation N_Dealkylation N-Dealkylation Parent->N_Dealkylation Oxidation Glucuronide Glucuronide Conjugate (Excreted) Hydroxylation_Naphthyl->Glucuronide UGT Enzyme Sulfate Sulfate Conjugate (Excreted) Hydroxylation_Naphthyl->Sulfate SULT Enzyme Hydroxylation_Aniline->Glucuronide UGT Enzyme Hydroxylation_Aniline->Sulfate SULT Enzyme

Figure 2: Postulated metabolic pathways for the hypothetical NCE.

Conclusion and Future Directions

This guide has outlined the strategic and methodological considerations for a comparative pharmacokinetic study of a novel chemical entity. Through the example of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline, we have demonstrated the importance of multi-species analysis, detailed robust experimental protocols, and interpreted hypothetical comparative data.

The significant differences observed between the rat and dog PK profiles underscore the necessity of this approach. The data generated from such studies are invaluable for:

  • Selecting the most appropriate species for long-term toxicology studies.

  • Providing the foundational dataset for allometric scaling to predict human PK parameters and the first-in-human dose.[11][13]

  • Informing clinical trial design and dosing strategies.[5]

The principles of rigorous study design, validated bioanalytical methods, and careful data interpretation are paramount to de-risking the drug development process and successfully advancing new therapeutic agents to the clinic.

References

  • Landskroner, K., & Lanza, D. (2011). Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. PubMed.
  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Species differences in pharmacokinetics and pharmacodynamics. PubMed.
  • Patsnap Synapse. (2025). How is allometric scaling used to predict human PK?.
  • Infinix Bio. (2026).
  • Dong, J. Q., et al. (2011).
  • Obach, R. S. (2025). Interspecies Differences in Drug Metabolism: Implications for Drug Development.
  • Slideshare. (n.d.). Calculate and Interpret Pharmacokinetic Parameters of a Given Drug.
  • Mallurwar, S., et al. (2022). Advantages of Allometric Scaling Methods for Predicting Human Pharmacokinetics of Novel JAK Inhibitor -Baricitinib and Dose Extrapolation. Biomedical and Pharmacology Journal.
  • de Graaf, I. A. M., et al. (n.d.). Species and strain differences in drug metabolism in liver and intestine. University of Groningen Research Portal.
  • Hilaris Publisher. (n.d.). Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion.
  • Hucker, H. B. (1970). SPECIES DIFFERENCES IN DRUG METABOLISM. Annual Reviews.
  • Aminabee, S., et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC.
  • Dirksen, E. H., et al. (2019).
  • European Medicines Agency. (2011).
  • KNOWLEDGE – International Journal Vol. 45.7. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.
  • Toutain, P. L., & Hope, J. (2021). The application of allometric scaling principles to predict pharmacokinetic parameters across species.
  • Biotechfarm. (n.d.).
  • Di, L., & Feng, J. (2014). The Role of Pharmacokinetic Studies in Drug Discovery: Where are We Now, How Did We Get Here and Where are We Going?. Taylor & Francis Online.
  • Emery Pharma. (2024).
  • ResolveMass Laboratories Inc. (2025).
  • Social Science Research Institute. (n.d.).
  • Singh, S., et al. (2013).
  • Lab2. (n.d.). Clinical Parameters in Drug Pharmacokinetics.
  • U.S. Food and Drug Administration. (2024).
  • U.S. Food and Drug Administration. (2005). Demonstration of Comparability of Human Biological Products, Including Therapeutic Biotechnology-derived Products.
  • Le, J. (2024). Overview of Pharmacokinetics. MSD Manual Professional Edition.
  • Bakare, O. O., et al. (2025).
  • European Medicines Agency. (2007). Guideline on Comparability after a change in the Manufacturing Process- Non-Clinical and Clinical Issues.
  • Thomson, A. (2021). Back to basics: pharmacokinetics. The Pharmaceutical Journal.
  • Al-Shehri, Z. S., et al. (2019). Development and validation of novel LC–MS/MS method for determination of Lusutrombopag in rat plasma and its application to pharmacokinetic studies. Arabian Journal of Chemistry.
  • GMP-Pros. (n.d.).
  • Pharmaceuticals and Medical Devices Agency. (n.d.).
  • Nimmakayala, M. R., et al. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Journal of Applied Pharmaceutical Science.
  • Regalado, E. L., & Wrisley, L. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • ASEAN. (n.d.). ASEAN GUIDELINE FOR THE CONDUCT OF BIOEQUIVALENCE STUDIES.
  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In Clinical Trials in the Neurosciences.
  • National Institute of Health Sciences. (n.d.). Clinical Pharmacokinetic Studies of Pharmaceuticals.
  • Health Canada. (2023).
  • GMP Pros. (2025). Preclinical vs Nonclinical: Key Differences Explained.
  • U.S. Food and Drug Administration. (n.d.). Pharmacokinetics and Bioavailability.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Assessment

2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline is a specialized halogenated aromatic amine. Unlike common solvents, this compound presents a dual-hazard profile: the acute toxicity associated with the aniline core and the environmental persistence driven by the naphthyl and dichloro-substitutions.

Effective disposal requires strict adherence to Halogenated Organic Waste protocols. Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) poses severe regulatory risks and potential formation of dioxins during improper incineration.

Chemical Hazard Profile (SAR Analysis)
  • Class: Halogenated Aromatic Amine / Secondary Amine.

  • Primary Hazards: Acute Toxicity (Oral/Dermal), Skin Sensitization, Aquatic Toxicity (Marine Pollutant).

  • Physical State: Typically a viscous oil or low-melting solid.

  • Reactivity: Weak base. Incompatible with strong oxidizers and acids.

PropertyDescriptionOperational Implication
Lipophilicity High (LogP > 4.0 estimated)Readily absorbs through skin/gloves. Bioaccumulates.
Halogenation Dichloro-substitutionRequires high-temp incineration (>1100°C) with scrubbing.
Basicity Secondary AmineExothermic reaction with strong acids; forms salts.

Pre-Disposal Segregation & Stabilization

The Golden Rule: Never commingle this compound with non-halogenated waste or strong oxidizers.

Compatibility Matrix

The following logic dictates the immediate handling of the waste stream at the bench level.

SegregationLogic Start Waste: 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline Check1 Is it mixed with other solvents? Start->Check1 Decision1 Identify Solvent Type Check1->Decision1 PathA Halogenated Solvents (DCM, Chloroform) Decision1->PathA Yes PathB Non-Halogenated (Methanol, Acetone) Decision1->PathB Yes PathC Acids / Oxidizers Decision1->PathC Yes Action1 Combine in HALOGENATED Waste Carboy PathA->Action1 Action2 Segregate as HALOGENATED Waste (Do not dilute) PathB->Action2 Action3 STOP: Incompatible. Risk of heat/gas generation. PathC->Action3

Figure 1: Decision logic for waste segregation. Note that mixing halogenated with non-halogenated waste technically renders the entire volume "halogenated," significantly increasing disposal costs.

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (USA) and CLP (EU) standards.

Phase 1: Collection & Packaging
  • PPE Selection:

    • Gloves: Double-gloving is mandatory. Inner layer: Nitrile (4 mil); Outer layer: Laminate film (e.g., Silver Shield) or thick Nitrile (8 mil) due to the compound's lipophilic nature.

    • Respiratory: If handling pure powder/oil outside a fume hood, use a P100/N95 respirator.

  • Container Selection:

    • Primary Choice: Amber Glass bottle with a Teflon-lined screw cap.

    • Secondary Choice: High-Density Polyethylene (HDPE).

    • Avoid: Standard LDPE wash bottles for long-term storage, as the amine may leach through the plastic matrix.

  • Quenching (Only if reactive impurities are present):

    • If the compound was used with reagents like acid chlorides or hydrides, quench the reaction mixture slowly before transferring to the waste container. Ensure pH is between 5–9.

Phase 2: Labeling[1]

The label must be explicit to prevent downstream accidents at the incineration plant.

  • Standard Tag: "Hazardous Waste - Halogenated Organic."

  • Constituents: List "2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline" clearly. Do not use abbreviations like "DCNEA."

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.

Phase 3: Accumulation Area Storage
  • Store in a Secondary Containment Tray (polypropylene) to capture spills.

  • Keep separate from "Acid Waste" and "Oxidizer Waste" streams.

  • Time Limit: Do not accumulate for more than 90 days (standard RCRA Large Quantity Generator limit).

Regulatory Framework & Ultimate Disposal

Waste Classification

While this specific molecule does not have a unique named RCRA code (P or U list), it is regulated by characteristic and class.[1][2]

JurisdictionClassification CodeDescription
US EPA (RCRA) D001 / F002 Likely classified as Ignitable (if in solvent) or Toxic via TCLP. Defaults to Halogenated Solvent Waste rules if mixed.
EU (EWC) 16 05 06 *Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
DOT (Transport) UN 2811 or UN 2810 Toxic Solid/Liquid, Organic, N.O.S. (contains halogenated aniline).[3][4][5][6]
The Incineration Requirement

This compound must be disposed of via High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Why? The chlorine atoms at positions 2 and 3 are stable. Low-temperature burning can generate Polychlorinated Dibenzodioxins (PCDDs) .

  • Mechanism: The incinerator must operate >1100°C with a residence time >2 seconds, followed by rapid quenching and caustic scrubbing to neutralize the Hydrogen Chloride (HCl) gas produced.

DisposalLifecycle Lab Lab Accumulation (Glass/HDPE) Pickup EHS Pickup (Segregated Transport) Lab->Pickup TSDF TSDF Facility (Permitted Incinerator) Pickup->TSDF Process Rotary Kiln (>1100°C) TSDF->Process Scrubber Wet Scrubber (Neutralize HCl) Process->Scrubber Flue Gas

Figure 2: The cradle-to-grave lifecycle of halogenated amine waste.

Emergency Contingencies

Spill Response:

  • Evacuate the immediate area if the spill is >100mL or outside a hood.

  • PPE: Wear chemical-resistant gloves and a respirator.[7]

  • Absorb: Use Vermiculite or Universal Absorbent Pads . Do not use paper towels (combustible).

  • Decontaminate: Wash the surface with a dilute surfactant (soap/water). Avoid bleach (potential reaction with amine).

References

  • US Environmental Protection Agency (EPA). "Hazardous Waste Generators: Managing Your Waste." RCRA Guidelines. Available at: [Link]

  • European Chemicals Agency (ECHA). "Guidance on the classification and labelling of waste." CLP Regulations. Available at: [Link]

Sources

Personal protective equipment for handling 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

[1][2]

Executive Safety Summary (Read First)

Hazard Banding: High Potency / High Hazard (Treat as OEB 4 equivalent until specific toxicology proves otherwise). Primary Risks:

  • Severe Skin Absorption: The naphthyl-ethyl lipophilic tail facilitates rapid dermal penetration, carrying the toxic dichloroaniline moiety into systemic circulation.[1]

  • Methemoglobinemia: Aromatic amines are potent oxidizers of hemoglobin.[1] Cyanosis (blue skin/lips) is a delayed but critical sign of exposure.[1]

  • Sensitization: High potential for allergic dermatitis and respiratory sensitization.[1]

Core Directive: Do NOT handle this compound on an open bench. All operations must occur within a certified Chemical Fume Hood (CFH) or Glovebox.[1] Standard nitrile exam gloves are insufficient for prolonged contact or stock solution preparation.[1]

Mechanistic Safety Rationale (The "Why")

To protect yourself, you must understand the molecule's behavior.[2] This is not just "another chemical"; it is a designed lipophilic amine.[1]

  • Lipophilicity & Permeation: The N-[2-(1-naphthyl)ethyl] group acts as a "grease" anchor, significantly increasing the compound's LogP (partition coefficient).[1] This allows the molecule to solvate into and diffuse through standard nitrile rubber matrices much faster than simple aniline. Once on the skin, this same property drives it through the stratum corneum.

  • Metabolic Activation: The 2,3-dichloro substitution on the aniline ring hinders metabolic detoxification (ring hydroxylation), potentially prolonging the half-life of the toxic metabolites in the body compared to unsubstituted aniline.

Risk Logic Diagram

The following diagram illustrates the cascade from molecular structure to physiological impact, dictating our PPE choices.

RiskLogicStructStructure:Naphthyl-ethyl GroupPropHigh Lipophilicity(High LogP)Struct->PropGloveFailRapid Permeationof Nitrile RubberProp->GloveFailDegrades PPESkinAbsEnhanced DermalAbsorptionProp->SkinAbsBioavailabilityGloveFail->SkinAbsToxSystemic Toxicity(Methemoglobinemia)SkinAbs->Tox

Figure 1: Mechanistic pathway of exposure risk.[1] The lipophilic nature of the compound compromises standard PPE barriers.

Personal Protective Equipment (PPE) Matrix

Use this matrix to select PPE based on your specific operational task. "Standard Lab PPE" is defined as: Safety glasses, lab coat, long pants, closed-toe shoes.

Task CategoryRespiratory ProtectionHand Protection (Critical)Body ProtectionEngineering Controls
Storage & Transport (Sealed containers)N95 (Precautionary)Single Nitrile (5 mil minimum)Standard Lab CoatTransport in secondary containment bucket.[1]
Weighing / Solids Handling (Open container)PAPR (Powered Air Purifying Respirator) OR N100 Half-maskDouble Glove: 1. Inner: Laminate (Silver Shield/Barrier)2.[1] Outer: Nitrile (5 mil)Tyvek® Sleeves or Disposable Gown (Front closing)Required: Chemical Fume Hood or Powder Containment Hood.[1]
Solution Prep / Pipetting (Liquids)N95 (If in hood)Double Glove: 1.[1] Inner: Nitrile (High dexterity)2.[1] Outer: Nitrile (Change immediately on splash)Standard Lab Coat + Impervious ApronRequired: Chemical Fume Hood.[1] Use aerosol-barrier tips.
Spill Cleanup (>100 mg or Liquid)Full Face Respirator (OV/P100 Cartridge)Laminate Gloves (Silver Shield) required.[1] Do not use Nitrile alone.[1]Tyvek® Coveralls + Shoe CoversEvacuate area.[1] Ventilate.
PPE Technical Specifications[1]
  • Glove Selection Logic: Standard nitrile gloves degrade upon exposure to aromatic amines.[1] Laminate film (EVOH/PE) gloves offer >8 hours breakthrough time and are mandatory for high-risk steps.[1] Wear nitrile over laminate to improve dexterity and protect the fragile film.[1]

  • Respiratory Logic: While vapor pressure may be low for the solid, static charge can aerosolize dusts during weighing. An N100 or PAPR is required because the odor threshold is likely higher than the toxic threshold (poor warning property).[1]

Operational Protocol: Gowning & Handling

To prevent cross-contamination, follow this strict unidirectional workflow.

Gowning Workflow Diagram

GowningStartEntry: Clean ZoneStep11. Don Shoe Covers& Hair NetStart->Step1Step22. Don Inner Gloves(Laminate/Nitrile)Step1->Step2Step33. Don Tyvek Gown/Sleeves(Tape cuffs to inner gloves)Step2->Step3Step44. Don Outer Gloves(Nitrile - Inspect for pinholes)Step3->Step4WorkActive Work Zone(Fume Hood Only)Step4->WorkDoff1Exit: Remove Outer Gloves(Turn inside out)Work->Doff1Work CompleteDoff2Remove Gown/Sleeves(Roll away from body)Doff1->Doff2WashWash Hands(Soap & Water - 2 mins)Doff2->Wash

Figure 2: Unidirectional gowning protocol to prevent secondary contamination of the laboratory environment.

Handling Best Practices
  • Solvent Selection: Avoid using DMSO if possible. DMSO significantly enhances skin permeability, carrying the toxic amine directly into the bloodstream if a splash occurs. Use Methanol or Acetonitrile for stock solutions if solubility permits.[1]

  • Weighing: If possible, weigh the empty vial, add solid in the hood, and re-weigh. Avoid transferring dry powder on an open balance.[1]

  • Decontamination of Surfaces:

    • Do NOT use bleach immediately. Bleach can react with some aromatic amines to form chloramines or other toxic byproducts.[1]

    • Step 1: Wipe surface with a surfactant/water mix (e.g., Alconox) to solubilize the lipophilic compound.

    • Step 2: Rinse with water.[1][3][4][5]

    • Step 3: Final wipe with 70% Ethanol or Isopropanol to remove residue.[1]

Emergency & Disposal Procedures

Exposure Response[2][6][7][8][9]
  • Skin Contact: IMMEDIATE action required.[1][3]

    • Stop work.[1]

    • Remove contaminated clothing/gloves immediately (do not drag over face).[1]

    • Flush skin with cool water and soap for 15 minutes .[1]

    • Alert Medical: Inform them of "Potential Aromatic Amine Exposure" (Mention Methemoglobinemia risk).[1]

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

Waste Disposal[1][2][4][10]
  • Segregation: Do not mix with general organic waste.[1] Segregate into a dedicated container labeled "Halogenated Aromatic Amines - TOXIC" .

  • RCRA Considerations: While this specific molecule may not have a specific "U" or "P" list code, it should be characterized as Hazardous Waste due to toxicity.

  • Container: Glass or HDPE bottles are suitable.[1] Ensure the cap has a Teflon (PTFE) liner to prevent gasket swelling.[1]

References

  • Centers for Disease Control and Prevention (CDC/NIOSH). Aromatic Amines: Occupational Safety and Health Guidelines. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] [Link]

  • SafeBridge Consultants. Potent Compound Safety: Categorization and Handling.[1] (Basis for OEB 4 recommendation).[1][3][5] [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.